TBI-166
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1353734-12-9 |
|---|---|
Molekularformel |
C32H30F3N5O3 |
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
3-(4-methoxycyclohexyl)imino-N-(2-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]phenazin-2-amine |
InChI |
InChI=1S/C32H30F3N5O3/c1-41-22-13-9-20(10-14-22)37-27-19-30-28(18-26(27)39-25-7-5-17-36-31(25)42-2)38-24-6-3-4-8-29(24)40(30)21-11-15-23(16-12-21)43-32(33,34)35/h3-8,11-12,15-20,22,39H,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
GUSGYHIQYWRCQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)OC(F)(F)F)C=C2NC6=C(N=CC=C6)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TBI-166: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TBI-166 is a next-generation riminophenazine analog poised to become a critical component in the fight against tuberculosis, including multidrug-resistant strains. Exhibiting potent bactericidal activity against Mycobacterium tuberculosis (M.tb), this compound offers a promising efficacy profile, potentially with reduced skin pigmentation compared to its predecessor, clofazimine. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antimycobacterial effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanism of action is multifactorial, centering on the disruption of the mycobacterial electron transport chain, leading to a cascade of downstream effects including the generation of reactive oxygen species (ROS) and depletion of cellular ATP.
Core Mechanism of Action: A Two-Pronged Assault
The bactericidal activity of this compound, like other riminophenazines, is not attributed to a single target but rather to a cascade of events initiated at the mycobacterial cell membrane. The core mechanism involves a two-pronged assault on the pathogen's respiratory chain and energy metabolism.
Disruption of the Electron Transport Chain and Redox Cycling
This compound is believed to interfere with the electron transport chain (ETC) of M. tuberculosis. The proposed mechanism involves the reduction of this compound by the type II NADH dehydrogenase (NDH-2). This reduced form of this compound is then auto-oxidized by molecular oxygen, creating a futile redox cycle. This process shunts electrons away from the main ETC, disrupting the proton motive force and, consequently, ATP synthesis.
Generation of Reactive Oxygen Species (ROS)
A direct consequence of the redox cycling of this compound is the production of superoxide radicals (O₂⁻), which can be further converted to other more potent reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This surge in intracellular ROS induces significant oxidative stress, damaging essential biomolecules such as lipids, proteins, and DNA, ultimately contributing to bacterial cell death. Evidence suggests a synergistic effect where the combination of this compound with other agents like bedaquiline significantly increases ROS content in M. tuberculosis[1].
Depletion of Cellular ATP
The interference with the ETC and the uncoupling of oxidative phosphorylation lead to a significant reduction in the intracellular ATP levels. ATP is the primary energy currency of the cell, and its depletion cripples essential cellular processes, leading to bacteriostasis and eventual cell death. Studies have shown that the combination of this compound and bedaquiline leads to a significant decrease in ATP content in mycobacteria[1].
References
TBI-166: A Technical Guide to its Discovery and Development as a Novel Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBI-166, also known as Pyrifazimine, is a novel riminophenazine analog developed as a next-generation anti-tuberculosis (TB) agent. Engineered to mitigate the significant skin discoloration associated with the parent compound clofazimine, this compound has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various models. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of TB drug development.
Introduction: The Need for Novel Anti-TB Agents
Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Clofazimine, a riminophenazine antibiotic, has been repurposed for the treatment of MDR-TB; however, its utility is often limited by its propensity to cause significant skin pigmentation, leading to poor patient adherence. This created a clear need for new riminophenazine analogs with an improved safety and tolerability profile.
This compound emerged from a lead optimization program aimed at identifying a compound with the potent anti-TB efficacy of clofazimine but with reduced potential for skin discoloration. This initiative was a collaborative effort between the Global Alliance for TB Drug Development (TB Alliance) and the Institute of Materia Medica, Chinese Academy of Medical Sciences & Peking Union Medical College (IMM, CAMS & PUMC) in Beijing.[1]
Preclinical Development
In Vitro Activity
This compound has demonstrated potent in vitro activity against a panel of drug-sensitive and drug-resistant Mtb clinical isolates. The minimum inhibitory concentrations (MICs) were determined using the Microplate Alamar Blue Assay (MABA).
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Mtb Strain Type | This compound MIC Range (µg/mL) | Clofazimine MIC Range (µg/mL) |
| Drug-Sensitive | <0.005 - 0.15 | 0.026 - 0.633 |
| Drug-Resistant | 0.01 - 0.2 | 0.075 - 0.844 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in murine models have indicated that this compound possesses favorable properties, including a shorter half-life compared to clofazimine, which is believed to contribute to the reduced skin pigmentation. While specific Cmax and AUC values from published literature are not consistently available in tabular format, studies have reported that this compound exhibits a higher maximum concentration (Cmax) and area under the curve (AUC) compared to clofazimine at equivalent doses.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t½) | ~41.25 hours[2] |
| Cmax | Higher than clofazimine |
| AUC | Higher than clofazimine |
In Vivo Efficacy in Murine Models
The efficacy of this compound has been evaluated in well-established murine models of TB, including BALB/c and C3HeB/FeJ mice, using a low-dose aerosol infection model. These studies have demonstrated the potent bactericidal activity of this compound, both as a monotherapy and in combination with other anti-TB drugs.
In monotherapy studies, this compound showed potent efficacy, with one study noting a 2.02 log10 CFU reduction in the lungs of BALB/c mice after 4 weeks of treatment.[3] When used in combination regimens, such as with bedaquiline (BDQ) and pyrazinamide (PZA), this compound has shown superior or similar efficacy to standard first-line and other novel regimens.[4][5] For instance, the combination of this compound, BDQ, and PZA resulted in culture-negative lungs in C3HeB/FeJ mice after 4 weeks of treatment, with no relapses at 8 weeks.[4]
Table 3: Efficacy of this compound in Murine Models of Tuberculosis
| Mouse Model | Treatment Regimen | Duration | Log10 CFU Reduction (Lungs) | Reference |
| BALB/c | This compound monotherapy | 4 weeks | 2.02 | [3] |
| C3HeB/FeJ | This compound + BDQ + PZA | 4 weeks | Culture negative | [4] |
Mechanism of Action
The mechanism of action of this compound is believed to be similar to that of clofazimine, primarily targeting the respiratory chain of M. tuberculosis. It is thought to inhibit the type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial electron transport chain.[3][6][7][8] This inhibition disrupts the electron flow, leading to a reduction in ATP synthesis and the generation of reactive oxygen species (ROS), which are toxic to the bacterial cell.
Caption: Proposed mechanism of action of this compound.
Clinical Development
Following promising preclinical results, this compound entered clinical development. A clinical trial application was approved by the Chinese FDA in November 2016, and a Phase I clinical trial was initiated in January 2018.[1]
A Phase I/IIa clinical trial (NCT04670120) was subsequently initiated to evaluate the early bactericidal activity, safety, and pharmacokinetics of pyrifazimine in patients with drug-sensitive pulmonary tuberculosis.[9] While the detailed results of this trial are not yet fully published in peer-reviewed literature, the progression of this compound to Phase IIa clinical trials indicates a favorable safety and tolerability profile in early human studies.[4]
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
The in vitro activity of this compound is determined using the MABA. A detailed protocol is as follows:
-
Two-fold serial dilutions of this compound are prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis H37Rv or clinical isolates is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
The plates are re-incubated for 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Murine Model of Tuberculosis
The in vivo efficacy of this compound is assessed using a low-dose aerosol infection model in mice.
-
BALB/c or C3HeB/FeJ mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure.
-
Treatment with this compound, comparators, or vehicle is initiated at a specified time point post-infection.
-
Drugs are administered orally, typically once daily, for a defined period (e.g., 4 or 8 weeks).
-
At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.
-
The organs are homogenized, and serial dilutions are plated on 7H11 agar.
-
Colony forming units (CFUs) are counted after incubation to determine the bacterial load.
Caption: Workflow for the murine model of tuberculosis.
Conclusion
This compound represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent bactericidal activity, favorable preclinical pharmacokinetic profile, and, most importantly, reduced potential for skin discoloration make it a promising candidate to replace or supplement clofazimine in the treatment of drug-resistant tuberculosis. The ongoing clinical evaluation will provide further insights into its safety and efficacy in humans. The data and protocols presented in this guide offer a comprehensive resource for the scientific community engaged in the fight against tuberculosis.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Mycobacterium tuberculosis Type II NADH-Dehydrogenase in Antitubercular Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting type II NADH dehydrogenase in tuberculosis treatment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
TBI-166: A Next-Generation Riminophenazine for Tuberculosis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TBI-166, also known as pyrifazimine, is a novel, orally active riminophenazine analogue currently under clinical investigation for the treatment of tuberculosis (TB).[1][2] Developed as a successor to clofazimine (CFZ), this compound was identified through extensive medicinal chemistry efforts to retain the potent antimycobacterial activity of its parent compound while mitigating the significant skin discoloration that has limited the clinical use of clofazimine.[3][4] Preclinical and early-phase clinical studies have demonstrated that this compound exhibits more potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) than clofazimine.[4] Furthermore, in vivo studies have shown equivalent or superior efficacy in murine models of TB, with the crucial advantage of causing less skin pigmentation.[5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound belonging to the riminophenazine class of antibiotics.[1] It is structurally an analogue of clofazimine, optimized for an improved physicochemical and pharmacokinetic profile.[3]
Chemical Name: (E)-N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine Molecular Formula: C₃₂H₃₀F₃N₅O₃[7] Molecular Weight: 589.61 g/mol [1][7]
Below is a table summarizing the key physicochemical properties of this compound, with a comparison to its parent compound, clofazimine.
| Property | This compound | Clofazimine (CFZ) | Reference(s) |
| Molecular Weight ( g/mol ) | 589.61 | 473.4 | [1] |
| LogP | 4.52 | 5.34 | |
| Half-life (t½) in mice (h) | 41.25 | 65.38 | |
| Hydrogen Bond Acceptors | 8 | Not available | [1] |
| Hydrogen Bond Donors | 1 | Not available | [1] |
| Rotatable Bonds | 8 | Not available | [1] |
Table 1: Physicochemical properties of this compound and Clofazimine.
The structural modifications from clofazimine to this compound were designed to create a compound with a superior side-effect profile, particularly concerning skin discoloration, while maintaining or enhancing anti-TB efficacy.[3]
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated, but it is believed to be similar to that of clofazimine, involving the disruption of the mycobacterial respiratory chain.[5] The proposed mechanism involves the inhibition of key pathways in oxidative phosphorylation and ATP synthesis.[5] It is hypothesized that riminophenazines like this compound interfere with the proton motive force, which is essential for generating ATP in M. tuberculosis. This disruption of energy metabolism ultimately leads to bacterial cell death. The delayed onset of bactericidal activity observed in some studies suggests a mechanism that requires time to deplete the energy reserves of the bacteria.[5]
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent in vitro activity against a range of M. tuberculosis isolates, including drug-sensitive and drug-resistant strains. Multiple studies have consistently shown its MIC values to be lower than those of clofazimine.
| Mtb Strain Type | This compound MIC Range (µg/mL) | Clofazimine MIC Range (µg/mL) | Reference(s) |
| H37Rv (replicating) | 0.063 | 4-fold higher than this compound | [5] |
| Drug-Sensitive Clinical Isolates (n=16) | <0.005 - 0.15 | 0.026 - 0.633 | [5] |
| Drug-Resistant Clinical Isolates (n=28) | 0.01 - 0.2 | 0.075 - 0.844 | [5] |
Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis.
The frequency of spontaneous resistance to this compound was found to be 2.3 x 10⁻⁷ in wild-type M. tuberculosis strains.[5] In vitro checkerboard assays assessing pharmacological interactions with other anti-TB drugs (isoniazid, rifampin, bedaquiline, pretomanid, linezolid, and pyrazinamide) showed no antagonism or synergy, indicating an indifferent relationship.[8]
In Vivo Activity in Murine Models
The efficacy of this compound has been evaluated in various murine models of tuberculosis, primarily using BALB/c and C3HeB/FeJ mice. These studies have been crucial in establishing its bactericidal and sterilizing activity.
| Murine Model | Treatment Regimen | Duration | Log₁₀ CFU Reduction vs. Control | Key Findings | Reference(s) |
| BALB/c (Acute Infection) | This compound (10-80 mg/kg) | 20 days | 2.2 - 4.2 | Dose-dependent activity observed. | |
| BALB/c (Chronic Infection) | This compound (10-80 mg/kg) | 8 weeks | 1.7 - 2.2 (at 4 weeks) | Significant bactericidal activity compared to untreated mice. | [5] |
| C3HeB/FeJ | This compound + BDQ + PZA | 4 weeks | Lungs culture-negative | Superior to HRZ and this compound+BDQ+LZD regimens. | [9][10] |
| BALB/c | This compound + BDQ + PZA | 8 weeks | <13.33% relapse | Stronger sterilizing activity compared to the BPaL regimen. | [9][10] |
| BALB/c | This compound (20 mg/kg, QD vs. TIW/BIW) | 12 weeks | ~1 log₁₀ greater with QD | Once-daily (QD) dosing is more efficacious than intermittent dosing. | [11][12] |
Table 3: Summary of In Vivo Efficacy of this compound in Murine Tuberculosis Models. (BDQ: Bedaquiline, PZA: Pyrazinamide, LZD: Linezolid, HRZ: Isoniazid+Rifampin+Pyrazinamide, BPaL: Bedaquiline+Pretomanid+Linezolid, QD: Once daily, TIW: Thrice weekly, BIW: Twice weekly).
A significant finding from these in vivo studies is that despite higher tissue accumulation compared to clofazimine, this compound results in significantly less skin and adipose tissue discoloration.[5][6]
Experimental Protocols
In Vitro MIC Determination (Microplate Alamar Blue Assay - MABA)
The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis is typically determined using the MABA method.
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv or clinical isolates).
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Colorimetric Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours.
-
Analysis: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
In Vivo Efficacy in Murine Aerosol Infection Model
The protocol for evaluating the in vivo efficacy of this compound generally follows these steps, as described in multiple preclinical studies.[8][9]
-
Animal Models: Specific pathogen-free female mice (e.g., BALB/c or C3HeB/FeJ, aged 6-8 weeks) are used.
-
Infection: Mice are infected via the aerosol route with a mid-log phase culture of M. tuberculosis H37Rv to achieve a target implantation of 50-100 bacilli in the lungs.
-
Treatment Initiation: Drug treatment is typically initiated 2-4 weeks post-infection. This compound and other drugs are administered by oral gavage, usually 5-6 days per week.
-
Efficacy Assessment: At specified time points (e.g., after 4 and 8 weeks of treatment), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.
-
Quantification: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted, and the bacterial load (log₁₀ CFU) per organ is calculated.
-
Relapse Studies: For sterilizing activity assessment, a subset of mice is held for a period (e.g., 3 months) after treatment completion, after which their organs are cultured to determine the proportion of mice with disease relapse.
Conclusion
This compound is a promising anti-tuberculosis drug candidate that has demonstrated significant advantages over its predecessor, clofazimine. Its potent in vitro and in vivo activity against drug-sensitive and drug-resistant M. tuberculosis, combined with a markedly improved safety profile regarding skin discoloration, positions it as a valuable component for future short, effective, and all-oral TB treatment regimens. Ongoing and future clinical trials will be critical in fully defining its role in the clinical management of tuberculosis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 4. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
- 8. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
TBI-166: A Next-Generation Riminophenazine Analogue for Tuberculosis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TBI-166 is a novel riminophenazine analogue, developed as a next-generation anti-tuberculosis (TB) agent with the aim of improving upon the therapeutic profile of clofazimine. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its potent in vitro and in vivo activity against Mycobacterium tuberculosis, its mechanism of action, and its improved safety profile, particularly with regard to skin discoloration. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising TB drug candidate.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics. Riminophenazines, such as clofazimine, are a valuable class of anti-TB drugs, but their use can be limited by adverse effects, most notably skin pigmentation. This compound, a structural analogue of clofazimine, has been designed to retain the potent antimycobacterial activity of its parent compound while exhibiting a reduced propensity for skin discoloration, offering a significant potential advantage in patient adherence and quality of life.[1][2]
In Vitro Activity of this compound
This compound demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its minimum inhibitory concentrations (MICs) are consistently lower than those of clofazimine.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Clofazimine against M. tuberculosis
| Strain Type | Number of Isolates | This compound MIC Range (µg/mL) | Clofazimine MIC Range (µg/mL) | Reference |
| Drug-Sensitive | 16 | <0.005 - 0.15 | 0.026 - 0.633 | [3] |
| Drug-Resistant | 28 | 0.01 - 0.2 | 0.075 - 0.844 | [3] |
| H37Rv | - | 0.063 | >0.25 | [3] |
In Vivo Efficacy of this compound
Preclinical studies in murine models of TB have confirmed the potent in vivo efficacy of this compound. Both acute and chronic infection models demonstrate that this compound significantly reduces the bacterial burden in the lungs.
Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
| Mouse Model | Infection Type | Treatment Dose (mg/kg) | Treatment Duration | Log10 CFU Reduction in Lungs (vs. Untreated) | Reference |
| BALB/c | Acute | 10, 20, 40, 80 | 20 days | 2.2 - 4.2 | [3] |
| BALB/c | Chronic | 20 | 8 weeks | ~2.5 | [4] |
| C3HeB/FeJ | Chronic | 20 (in combination) | 4 weeks | Lungs culture-negative | [1][5] |
Mechanism of Action
The mechanism of action of this compound is believed to be similar to that of clofazimine, involving the mycobacterial respiratory chain. It is thought to be a prodrug that is reduced by the type II NADH dehydrogenase (NDH-2). This reduction leads to the generation of reactive oxygen species (ROS), which are toxic to the bacteria. Additionally, there is evidence to suggest that riminophenazines may interfere with ATP synthesis.[6][7]
Caption: Proposed mechanism of action of this compound.
Structure-Activity Relationship and Reduced Skin Pigmentation
This compound was developed through a systematic structure-activity relationship (SAR) study of over 500 clofazimine analogues. The goal was to identify compounds with improved physicochemical properties, particularly lower lipophilicity, which is associated with reduced tissue accumulation and skin discoloration. This compound has a lower logP value (4.52) compared to clofazimine (5.34), which is believed to contribute to its reduced potential for causing skin pigmentation, a significant advantage for patient compliance.[3][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A detailed protocol for determining the MIC of this compound against M. tuberculosis is provided below.
Caption: Workflow for MIC determination of this compound.
Protocol Details:
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
Incubation: The inoculated plates are sealed and incubated at 37°C in a humidified incubator.
-
Viability Assessment: After the initial incubation period, a resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.
-
MIC Reading: The MIC is read as the lowest concentration of this compound that shows no color change from blue to pink.
Murine Model of Tuberculosis Infection
The efficacy of this compound is evaluated in mouse models that mimic human TB infection.
Caption: Workflow for in vivo efficacy testing of this compound.
Protocol Details:
-
Aerosol Infection: Mice are placed in a whole-body inhalation exposure system and exposed to an aerosol of M. tuberculosis generated from a liquid culture. The system is calibrated to deliver a low dose of bacteria to the lungs.
-
Drug Administration: this compound is typically formulated in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage.
-
CFU Enumeration: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenate are plated on Middlebrook 7H11 agar plates supplemented with OADC. The plates are incubated at 37°C, and colonies are counted after 3-4 weeks.[9][10]
Macrophage Infection Assay
To assess the intracellular activity of this compound, in vitro macrophage infection models are utilized.[11][12]
Protocol Details:
-
Cell Culture: A macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages are seeded in tissue culture plates.
-
Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.
-
Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and the cells are treated with various concentrations of this compound.
-
Lysis and CFU Enumeration: At different time points, the infected macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria. The lysate is then serially diluted and plated on 7H11 agar to determine the number of viable intracellular bacteria.
Conclusion
This compound represents a significant advancement in the development of riminophenazine-based therapies for tuberculosis. Its potent bactericidal activity against drug-sensitive and -resistant M. tuberculosis, coupled with a favorable safety profile characterized by reduced skin pigmentation, makes it a highly promising candidate for inclusion in future TB treatment regimens. The data and protocols presented in this guide are intended to facilitate further research into the clinical potential of this compound.
References
- 1. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of TBI-166: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBI-166 is a novel, orally active riminophenazine analogue emerging as a promising next-generation anti-tuberculosis agent.[1] Developed as a successor to clofazimine (CFZ), this compound exhibits a superior pharmacological profile characterized by enhanced potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis), equivalent in vivo efficacy to CFZ, and a significantly reduced potential for the skin discoloration that commonly limits CFZ's clinical use.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental methodologies for its evaluation.
Mechanism of Action
While the precise molecular targets of this compound are not fully elucidated, its mechanism of action is believed to be similar to that of other riminophenazine compounds, primarily involving the disruption of mycobacterial respiration and energy metabolism.[2][4] It is hypothesized that this compound interferes with the oxidative phosphorylation pathway and inhibits ATP synthesis, crucial processes for the survival of M. tuberculosis.[4] This multi-targeted activity may contribute to its efficacy against drug-resistant strains.
In Vitro Pharmacological Profile
This compound demonstrates potent in vitro activity against a range of M. tuberculosis strains, including those resistant to standard anti-tubercular drugs.
Minimum Inhibitory Concentrations (MICs)
The MIC of this compound is consistently lower than that of CFZ, indicating higher potency.
| Strain/Isolate Type | This compound MIC Range (µg/mL) | Clofazimine (CFZ) MIC Range (µg/mL) | Reference |
| M. tuberculosis H37Rv | 0.063 | 0.25 | [2] |
| Drug-Sensitive Clinical Isolates (n=16) | <0.005 - 0.15 | 0.026 - 0.633 | [2] |
| Drug-Resistant Clinical Isolates (n=28) | 0.01 - 0.2 | 0.075 - 0.844 | [2] |
Activity Against Intracellular M. tuberculosis
This compound effectively inhibits the growth of M. tuberculosis residing within macrophages, an essential characteristic for an anti-tubercular agent. Its intracellular activity is comparable to that of CFZ.[2]
Frequency of Spontaneous Resistance
The spontaneous resistance frequency for this compound is low, suggesting a robust barrier to the development of resistance.
| Parameter | Value | Reference |
| Frequency of Spontaneous Resistance | 2.3 x 10⁻⁷ | [2] |
In Vivo Pharmacological Profile
In vivo studies in murine models of tuberculosis confirm the potent anti-mycobacterial activity of this compound.
Efficacy in Murine Tuberculosis Models
This compound demonstrates dose-dependent bactericidal activity in both acute and chronic mouse infection models, leading to a significant reduction in bacterial load in the lungs.
| Mouse Model | Dose (mg/kg) | Treatment Duration | Log₁₀ CFU Reduction in Lungs (vs. Untreated) | Reference |
| Acute Infection | 20 | 3 weeks | Superior to 20 mg/kg CFZ | [2] |
| Chronic Infection | 10 - 80 | 4 weeks | 1.7 - 2.2 | [2] |
| Chronic Infection | 10 - 80 | 8 weeks | Continued decline | [2] |
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile, with a key advantage of reduced skin accumulation compared to CFZ.
| Parameter | This compound | Clofazimine (CFZ) | Reference |
| Half-life (t₁/₂) | ~41.25 hours | ~65.38 hours | [2] |
| Lipophilicity (logP) | 4.52 | 5.34 | [2] |
| Tissue Accumulation | Higher than CFZ in tested tissues | Lower than this compound in tested tissues | [2] |
| Skin Discoloration | Significantly less than CFZ | Pronounced | [2] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on descriptions in the cited literature.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is used to determine the MIC of this compound against M. tuberculosis.
Protocol:
-
Prepare serial twofold dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
Add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Determine the MIC as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[5]
In Vivo Efficacy Testing: Murine Aerosol Infection Model
This model is used to evaluate the in vivo bactericidal activity of this compound.
Protocol:
-
Infect BALB/c or C3HeB/FeJ mice with a low-dose aerosol of M. tuberculosis H37Rv using an inhalation exposure system.
-
Allow the infection to establish for a period of 2 to 4 weeks to develop a chronic infection.
-
Administer this compound orally at various dosages daily or intermittently for a specified duration (e.g., 4-8 weeks).
-
At designated time points, sacrifice the mice and aseptically remove the lungs.
-
Homogenize the lung tissue in a suitable buffer.
-
Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the colony-forming units (CFU) to determine the bacterial load in the lungs and assess the efficacy of this compound.[6]
Conclusion
This compound represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent in vitro and in vivo activity against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a favorable pharmacokinetic profile and a reduced propensity for skin discoloration, positions it as a strong candidate for further clinical development. The data presented in this guide underscore the potential of this compound to contribute to shorter, safer, and more effective treatment regimens for tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
TBI-166: A Preclinical Technical Guide for the Treatment of Drug-Susceptible Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a global health crisis, necessitating the development of novel, effective, and safer therapeutic agents. TBI-166, also known as Pyrifazimine, is a promising anti-tuberculosis agent belonging to the riminophenazine class of compounds.[1] It is a structural analogue of clofazimine (CFZ), a drug repurposed for treating multidrug-resistant TB (MDR-TB).[2] this compound was developed to retain the potent antimycobacterial activity of clofazimine while mitigating its significant side effect of skin discoloration, which often leads to patient non-adherence.[1][2]
Developed through a lead optimization program, this compound exhibits improved physicochemical and pharmacokinetic properties compared to its parent compound.[1] Preclinical studies have demonstrated its potent bactericidal and sterilizing activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) in vitro and in murine models.[3][4] this compound has progressed to Phase I and Phase IIa clinical trials in China to evaluate its safety, tolerability, and early bactericidal activity.[4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound for the treatment of drug-susceptible TB.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated but is believed to be similar to that of other riminophenazines. The proposed mechanism involves a multi-pronged attack on M. tuberculosis. It is thought to primarily interfere with the bacterial respiratory chain. This compound is likely reduced by the type II NADH dehydrogenase (NDH-2), which then auto-oxidizes to produce reactive oxygen species (ROS). This intracellular redox cycling leads to a buildup of toxic ROS, causing damage to cellular components and ultimately leading to bacterial cell death. Additionally, it is suggested that riminophenazines can disrupt membrane function and ion transport, further contributing to their antimycobacterial effect.
Caption: Hypothesized mechanism of action for this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent activity against both replicating and non-replicating M. tuberculosis. Its minimum inhibitory concentration (MIC) is consistently lower than that of clofazimine against both drug-sensitive and drug-resistant clinical isolates.[3]
| Parameter | M. tuberculosis H37Rv | Drug-Sensitive Clinical Isolates (n=16) | Drug-Resistant Clinical Isolates (n=28) | Reference |
| This compound MIC (µg/mL) | 0.063 | <0.005 - 0.15 | 0.01 - 0.2 | [3] |
| Clofazimine MIC (µg/mL) | >0.25 | 0.026 - 0.633 | 0.075 - 0.844 | [3] |
| Frequency of Spontaneous Resistance | 2.3 x 10⁻⁷ | Not Reported | Not Reported | [3] |
Table 1: In Vitro Activity of this compound against M. tuberculosis.
In Vivo Efficacy in Murine Models
The efficacy of this compound has been evaluated in various murine models of tuberculosis, including both acute and chronic infection models using BALB/c and C3HeB/FeJ mice. These studies assess the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen.
Monotherapy: In a chronic infection model, this compound demonstrated dose-dependent bactericidal activity.[3] After 4 weeks of monotherapy in BALB/c mice, this compound at 20 mg/kg showed the most potent efficacy among several anti-TB drugs tested, with a 2.02 log₁₀ CFU reduction in the lungs compared to the vehicle group.[5]
| Treatment Group (Dose) | Duration | Mean Log₁₀ CFU Reduction (Lungs) vs. Untreated | Mouse Strain | Reference |
| This compound (10 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |
| This compound (20 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |
| This compound (40 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |
| This compound (80 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |
| Clofazimine (20 mg/kg) | 8 weeks | Comparable to this compound (40 & 80 mg/kg) | BALB/c | [3] |
| This compound (20 mg/kg) | 4 weeks | 2.02 | BALB/c | [5] |
Table 2: In Vivo Monotherapy Efficacy of this compound in Murine Chronic TB Infection Model.
Combination Therapy: this compound has shown significant promise in combination regimens. Studies have evaluated its synergistic or additive effects with other anti-TB drugs, demonstrating the potential to shorten treatment duration.
| Treatment Regimen | Duration | Outcome in Lungs (BALB/c mice) | Reference |
| This compound + BDQ + LZD | 4 weeks | Most potent regimen; 3 of 6 mice culture-negative. | [5] |
| This compound + BDQ | 8 weeks | All mice culture-negative. | [5] |
| This compound + PZA | 8 weeks | All mice culture-negative. | [5] |
| This compound + BDQ + PZA | 4 weeks | Lungs culture-negative. | [4][6] |
| This compound + BDQ + PZA | 8 weeks | No relapse after 12 weeks post-treatment. | [4][6] |
Table 3: Efficacy of this compound-Containing Combination Regimens in BALB/c and C3HeB/FeJ Mice. (BDQ: Bedaquiline, LZD: Linezolid, PZA: Pyrazinamide).
Pharmacokinetics and Safety Profile
A key advantage of this compound is its improved safety profile concerning skin discoloration. Despite higher tissue accumulation compared to clofazimine, this compound causes significantly less pigmentation.[3]
| Parameter | This compound | Clofazimine | Reference |
| Half-life (t₁/₂, mice) | ~41.25 - 45 hours | ~65 hours | [3][7] |
| Lipophilicity (logP) | 4.52 | 5.34 | [3][7] |
| Tissue Accumulation | Higher | Lower | [3] |
| Skin Discoloration | Significantly less | Pronounced | [3] |
Table 4: Comparative Pharmacokinetic and Safety Parameters of this compound and Clofazimine in Mice.
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv.
Materials:
-
Sterile 96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Drug Dilution:
-
Add 100 µL of supplemented 7H9 broth to wells in columns 2 through 11.
-
Add 100 µL of the highest concentration of this compound solution to the wells in column 2.
-
Perform a serial 2-fold dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process through column 10. Discard 100 µL from column 10.
-
Column 11 serves as the drug-free growth control.
-
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth to achieve the final inoculum concentration.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all test wells (columns 2-11), resulting in a final volume of 200 µL per well.
-
Incubation: Seal the plates with Parafilm and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Final Incubation and Reading: Re-seal the plates and incubate for another 24 hours at 37°C.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
In Vivo Efficacy: Murine Model of Chronic Tuberculosis
This protocol describes a representative workflow for evaluating the efficacy of this compound in a BALB/c mouse model of chronic TB infection.
Caption: Workflow for a murine model of chronic TB chemotherapy.
Procedure:
-
Infection:
-
Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with M. tuberculosis H37Rv. The inhalation exposure system is calibrated to deliver approximately 50-100 CFU to the lungs of each mouse.
-
A subset of mice is sacrificed 24 hours post-infection to confirm the initial bacterial implantation load.
-
-
Establishment of Chronic Infection:
-
Infected mice are housed in a BSL-3 facility and monitored. The infection is allowed to establish for 4-6 weeks, at which point it is considered chronic.
-
-
Treatment:
-
At the start of therapy (Day 0), mice are randomized into different treatment groups (e.g., vehicle control, this compound at various doses, combination regimens, positive control like the standard HRZ regimen).
-
Drugs are administered, typically by oral gavage, 5 days per week for the specified duration (e.g., 4, 8, or 12 weeks).
-
-
Evaluation of Bacterial Load:
-
At designated time points (e.g., before treatment, and after 4 and 8 weeks of therapy), a cohort of mice from each group is euthanized.
-
Lungs and spleens are aseptically harvested, homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted.
-
-
Data Analysis:
-
The number of CFUs per organ is calculated and converted to a log₁₀ scale. The efficacy of the treatment is determined by comparing the mean log₁₀ CFU counts of the treated groups to the vehicle control group.
-
Conclusion and Future Directions
The preclinical data for this compound are highly encouraging, positioning it as a strong candidate for the treatment of drug-susceptible and drug-resistant tuberculosis. Its potent in vitro and in vivo activity, combined with a significantly improved safety profile regarding skin discoloration, addresses a critical limitation of its predecessor, clofazimine.[1][3] The efficacy of this compound in combination regimens, particularly with bedaquiline and pyrazinamide, suggests its potential inclusion in novel, shorter, and all-oral treatment regimens.[4][6]
The progression of this compound into clinical development is a crucial next step. Data from the ongoing Phase I and Phase IIa trials will be vital to confirm its safety, establish its pharmacokinetic profile in humans, and provide initial evidence of its bactericidal activity in TB patients.[5][8] Further research should also continue to explore its synergistic potential with other new and repurposed anti-TB drugs to optimize future treatment strategies. If successful in clinical trials, this compound could become a cornerstone of future TB therapy, offering a more tolerable and effective treatment option for patients worldwide.
References
- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 2. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
TBI-166: A Technical Deep Dive into its Efficacy Against Non-Tuberculous Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a growing global health concern, with infections being notoriously difficult to treat due to the intrinsic resistance of many NTM species to a wide range of antibiotics. The riminophenazine class of drugs, which includes clofazimine, has shown promise in treating mycobacterial infections. TBI-166, a novel riminophenazine analogue, is being investigated as a potential therapeutic agent against both Mycobacterium tuberculosis and NTM. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against NTM, including available quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.
Quantitative Efficacy of this compound against Non-Tuberculous Mycobacteria
The in vitro activity of this compound against several NTM species has been evaluated, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of its potency. The available data is summarized in the table below, alongside comparative data for clofazimine (CFZ).
| Mycobacterial Species | This compound MIC (µg/mL) | Clofazimine (CFZ) MIC (µg/mL) | Reference |
| Mycobacterium kansasii | 0.183 | 1.776 | [1] |
| Mycobacterium fortuitum | 0.688 | 0.276 | [1] |
| Mycobacterium scrofulaceum | 1.49 | 0.292 | [1] |
Note: Data on the efficacy of this compound against other clinically significant NTM species, such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus, are not yet available in the public domain.
Experimental Protocols
The following section details the methodologies for determining the in vitro susceptibility of non-tuberculous mycobacteria to this compound.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established methods for NTM susceptibility testing and the specific details provided in studies on this compound.
1. Preparation of Mycobacterial Inoculum: a. NTM strains are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar, and incubated under optimal conditions for the specific species. b. A suspension of the mycobacteria is prepared in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 to a turbidity equivalent to a 1.0 McFarland standard. c. The suspension is then diluted 1:20 in the same broth to achieve the final inoculum concentration.
2. Preparation of this compound and Control Drugs: a. A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO). b. Serial two-fold dilutions of this compound are prepared in 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested. c. Clofazimine can be used as a comparator drug and prepared in a similar manner.
3. Microplate Assay: a. 100 µL of the appropriate drug dilution is added to each well of the 96-well plate. b. 100 µL of the prepared mycobacterial inoculum is then added to each well. c. Control wells are included: i. Drug-free control (mycobacterial inoculum in broth only). ii. Sterility control (broth only). d. The microplate is sealed and incubated at the optimal temperature for the specific NTM species for a designated period (typically 3-7 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria).
4. Addition of Alamar Blue and Reading of Results: a. After the initial incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. b. The plate is re-incubated for 16-24 hours. c. A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. d. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental workflow, the following diagrams have been generated.
Caption: Proposed mechanism of action of this compound against mycobacteria.
Caption: Experimental workflow for MIC determination using MABA.
Discussion and Future Directions
The available data indicates that this compound is a potent antimicrobial agent against certain species of non-tuberculous mycobacteria, with notable activity against M. kansasii.[1] The proposed mechanism of action, analogous to that of clofazimine, involves the disruption of the mycobacterial respiratory chain and the generation of reactive oxygen species, leading to cellular damage.
A significant gap in the current knowledge is the lack of efficacy data for this compound against some of the most common and clinically challenging NTM species, including the Mycobacterium avium complex (MAC) and Mycobacterium abscessus. Further in vitro and in vivo studies are crucial to determine the potential clinical utility of this compound for treating infections caused by these organisms.
Future research should focus on:
-
Expanding the in vitro susceptibility testing of this compound against a broader panel of clinical NTM isolates.
-
Investigating the efficacy of this compound in in vivo models of NTM infection.
-
Elucidating the precise molecular interactions of this compound with its mycobacterial targets.
-
Exploring potential synergistic interactions of this compound with other anti-NTM drugs.
This technical guide provides a foundational understanding of this compound's potential as a therapeutic agent against NTM. As more research becomes available, a clearer picture of its role in the clinical management of NTM infections will emerge.
References
In Vitro Early Bactericidal Activity of TBI-166: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro early bactericidal activity of TBI-166, a novel riminophenazine analogue. This compound has demonstrated potent antimycobacterial properties and is being investigated as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant strains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Core Findings: In Vitro Potency of this compound
This compound consistently exhibits superior in vitro activity against Mycobacterium tuberculosis when compared to the parent compound, clofazimine (CFZ). Its potency is evident from its low Minimum Inhibitory Concentrations (MICs) against both drug-sensitive and drug-resistant clinical isolates.
Minimum Inhibitory Concentration (MIC) Data
The MIC of this compound against the reference strain M. tuberculosis H37Rv is four-fold lower than that of clofazimine.[1] This enhanced activity extends to a range of clinical isolates, as detailed in the tables below.
Table 1: In Vitro MIC of this compound against Drug-Sensitive M. tuberculosis Clinical Isolates [1]
| Parameter | This compound | Clofazimine (CFZ) |
| MIC Range (µg/mL) | <0.005 - 0.15 | 0.026 - 0.633 |
Table 2: In Vitro MIC of this compound against Drug-Resistant M. tuberculosis Clinical Isolates [1]
| Parameter | This compound | Clofazimine (CFZ) |
| MIC Range (µg/mL) | 0.01 - 0.2 | 0.075 - 0.844 |
Table 3: In Vitro MIC of this compound and Other Anti-TB Drugs against M. tuberculosis H37Rv [2]
| Drug | MIC (µg/mL) |
| This compound | 0.06 |
| Isoniazid (INH) | 0.05 |
| Rifampin (RFP) | 0.05 |
| Bedaquiline (BDQ) | 0.04 |
| Pretomanid (PMD) | 0.07 |
| Linezolid (LZD) | 0.3 |
Intracellular Activity
This compound has also demonstrated efficacy against M. tuberculosis residing within macrophages, a critical aspect of anti-TB drug activity. In an assay using J774A.1 cells infected with M. tuberculosis H37Rv, this compound showed dose-dependent bactericidal activity, achieving a 1.13 log10 reduction in colony-forming units (CFU) at a concentration of 1 µg/mL after three days of incubation.[3]
Early Bactericidal Activity: In Vitro vs. In Vivo
While this compound shows potent in vitro inhibitory activity, studies in murine models of chronic TB infection indicate that it does not exhibit significant early bactericidal activity (EBA) within the first two weeks of treatment.[3] This delayed onset of bactericidal effect in vivo is a known characteristic of riminophenazine compounds. The in vitro early bactericidal activity, typically assessed through time-kill kinetics, demonstrates a time-dependent killing of M. tuberculosis.[3] However, specific quantitative data on the in vitro Minimum Bactericidal Concentration (MBC) and detailed time-kill curves for this compound are not extensively reported in the reviewed literature.
Proposed Mechanism of Action
The bactericidal activity of this compound, like other riminophenazines, is believed to be mediated by the generation of reactive oxygen species (ROS). This process is initiated by the reduction of this compound by the type 2 NADH:quinone oxidoreductase (NDH-2) enzyme in the mycobacterial electron transport chain. The subsequent reoxidation of the reduced this compound by oxygen leads to the formation of superoxide, which is then converted to other bactericidal ROS, including hydrogen peroxide. This oxidative stress disrupts cellular functions and leads to bacterial cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the microplate Alamar Blue assay (MABA). This method provides a colorimetric readout to assess bacterial viability.
Protocol Steps:
-
Preparation of Inoculum: M. tuberculosis is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth, to mid-log phase. The culture is then diluted to a standardized concentration.
-
Drug Dilution: this compound is serially diluted in duplicate in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized M. tuberculosis suspension. Control wells containing no drug are included.
-
Incubation: The plates are incubated at 37°C for a defined period, typically 7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for 12-24 hours to allow for color development.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).
Determination of Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics
Protocol Steps:
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared in a suitable broth medium.
-
Drug Exposure: The bacterial suspension is exposed to various concentrations of this compound (typically multiples of the MIC) and a drug-free control.
-
Incubation and Sampling: The cultures are incubated at 37°C, and aliquots are removed at predetermined time points (e.g., 0, 2, 4, and 7 days).
-
Viability Assessment: The collected aliquots are serially diluted and plated onto solid agar medium (e.g., Middlebrook 7H11).
-
Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration to generate time-kill curves. The MBC is determined as the lowest concentration that produces a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.
Conclusion
This compound is a potent anti-mycobacterial agent with in vitro activity that surpasses that of clofazimine against both drug-sensitive and drug-resistant M. tuberculosis. Its mechanism of action, involving the generation of reactive oxygen species, provides a solid basis for its bactericidal effects. While in vivo studies suggest a delayed onset of bactericidal activity, its time-dependent killing in vitro underscores its potential as a valuable component in future tuberculosis treatment regimens. Further studies are warranted to fully elucidate its in vitro early bactericidal kinetics and to establish its Minimum Bactericidal Concentration against a broader range of clinical isolates.
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
TBI-166: A Technical Guide to its Potential Targets in Mycobacterial Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
TBI-166 is a next-generation riminophenazine analogue being developed as a potent anti-tuberculosis (TB) agent.[1][2] Derived from clofazimine, this compound exhibits superior bactericidal activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb), with the significant advantage of causing less skin discoloration.[3][4] Its primary mechanism of action is the targeted disruption of mycobacterial bioenergetics, specifically by interfering with the electron transport chain (ETC). This document provides a detailed overview of the known and putative targets of this compound within mycobacterial metabolism, summarizing key quantitative data and outlining the experimental protocols used for its characterization.
The Core Target: Mycobacterial Respiratory Chain
The viability of M. tuberculosis is critically dependent on oxidative phosphorylation to generate ATP and maintain redox homeostasis.[5] Unlike the mitochondrial respiratory chain, the mycobacterial ETC is highly branched, providing metabolic flexibility.[6][7] The key components relevant to this compound's mechanism are the Type-II NADH dehydrogenase (NDH-2), the menaquinone/menaquinol (MK/MKH₂) pool, and the terminal oxidases (the cytochrome bcc-aa₃ supercomplex and cytochrome bd oxidase).[6][8]
The proposed mechanism for riminophenazines like this compound involves a futile redox cycle. The drug is first reduced by an electron donor, primarily NDH-2, and then spontaneously re-oxidized by molecular oxygen. This cycle generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4][8] Furthermore, this interference with electron flow disrupts the proton motive force (PMF) across the cell membrane, consequently inhibiting ATP synthesis.
Caption: Proposed mechanism of this compound targeting the mycobacterial respiratory chain.
Quantitative Assessment of this compound Activity
This compound has demonstrated potent activity against a range of mycobacterial strains, both in vitro and in preclinical animal models.
Table 1: In Vitro Activity of this compound
| Organism/Strain | Resistance Profile | MIC (μg/mL) | Reference |
| M. tuberculosis H37Rv | Drug-Sensitive | 0.063 | [9] |
| M. tuberculosis Clinical Isolates | Drug-Sensitive | 0.005 - 0.15 | [9] |
| M. kansasii | N/A | ~10x lower than Clofazimine | [4] |
| M. tuberculosis infecting J774A.1 cells | Intracellular | Dose-dependent CFU reduction | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Mouse Model | Regimen | Treatment Duration | Lung Log₁₀ CFU Reduction vs. Control | Spleen Log₁₀ CFU Reduction vs. Control | Reference |
| BALB/c (Chronic) | This compound (20 mg/kg) | 8 weeks | Significant time-dependent reduction | Significant time-dependent reduction | [4] |
| BALB/c | This compound + BDQ + LZD | 4 weeks | > this compound+BDQ, this compound+PZA | Not specified | [3][10] |
| BALB/c | This compound + BDQ + PZA | 4-8 weeks | Lungs culture-negative | Spleen culture-negative | [1][11] |
| C3HeB/FeJ | This compound + BDQ + PZA | 4-8 weeks | Lungs culture-negative, no relapse | Not specified | [1][12] |
Synergistic Interactions: Targeting Oxidative Phosphorylation
A key finding is the potent synergy between this compound and other drugs targeting mycobacterial energy metabolism, particularly the F₁F₀-ATP synthase inhibitor bedaquiline (BDQ).[11] This synergy likely arises from a dual assault on oxidative phosphorylation: this compound disrupts the electron transport chain and generates ROS, while BDQ directly blocks ATP synthesis. This combination leads to a significant decrease in bacterial ATP levels and an increase in ROS, resulting in enhanced bactericidal activity.[11]
Caption: Synergistic mechanism of this compound and Bedaquiline on Mtb.
Experimental Protocols for Target Identification and Validation
The characterization of this compound and its targets relies on a combination of standardized microbiological, biochemical, and in vivo methodologies.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Microplate Alamar Blue Assay (MABA).[4]
-
Protocol:
-
Prepare two-fold serial dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate wells with a standardized suspension of M. tuberculosis.
-
Incubate plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent and continue incubation for 24 hours.
-
Determine the MIC as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
-
Intracellular Activity Assessment
-
Method: Macrophage Infection Model.[4]
-
Protocol:
-
Culture a murine macrophage cell line (e.g., J774A.1) in appropriate media.
-
Infect macrophages with M. tuberculosis H37Rv at a specified multiplicity of infection.
-
After allowing for phagocytosis, wash cells to remove extracellular bacteria.
-
Add media containing various concentrations of this compound.
-
Incubate for 3 days.
-
Lyse the macrophages and plate serial dilutions of the lysate on 7H11 agar to enumerate surviving intracellular bacteria (CFU counting).
-
Target Validation via Resistant Mutant Generation
-
Method: Isolation and whole-genome sequencing of spontaneous resistant mutants.[4][13]
-
Protocol:
-
Plate a high-density culture of wild-type M. tuberculosis (~10⁸ CFU) onto 7H11 agar plates containing this compound at 4-8x the MIC.
-
Incubate plates for 3-4 weeks until resistant colonies appear.
-
Calculate the frequency of resistance.[4]
-
Isolate genomic DNA from resistant colonies.
-
Perform whole-genome sequencing and compare the sequences to the wild-type parent strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions in candidate target genes.
-
Biochemical Assays for Respiratory Chain Inhibition
-
Method: Inverted Membrane Vesicle (IMV) Acidification Assay.[14][15]
-
Protocol:
-
Prepare IMVs from Mycobacterium smegmatis or M. tuberculosis.
-
Add IMVs to a buffer containing a pH-sensitive fluorescent dye (e.g., ACMA).
-
To assess ETC inhibition, initiate proton pumping by adding an electron donor (e.g., succinate or NADH). Monitor the quenching of fluorescence as the vesicle interior acidifies.
-
To assess ATP synthase inhibition, use genetically modified IMVs where ATP synthase can act as a proton pump, and initiate the reaction with ATP.
-
Add this compound at various concentrations to determine its effect on the rate and extent of fluorescence quenching, allowing differentiation between ETC inhibition, ATP synthase inhibition, and non-specific membrane uncoupling.
-
Caption: Experimental workflow for identifying the molecular target of this compound.
Conclusion
This compound is a promising anti-tubercular drug candidate that targets the metabolic cornerstone of M. tuberculosis: the respiratory chain. Its primary mechanism involves the subversion of the Type-II NADH dehydrogenase (NDH-2), leading to the production of cytotoxic reactive oxygen species and the collapse of cellular energy production. The potent synergy observed with ATP synthase inhibitors like bedaquiline validates oxidative phosphorylation as a critical vulnerability in Mtb. Further elucidation of its interactions within the complex and adaptable mycobacterial respiratory network will be crucial for its successful clinical development and for designing next-generation combination therapies to combat tuberculosis.
References
- 1. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Energetics of Respiration and Oxidative Phosphorylation in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.tecan.com [lifesciences.tecan.com]
- 8. Frontiers | Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of TBI-166: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBI-166, also known as pyrifazimine, is a novel riminophenazine analogue under development for the treatment of tuberculosis (TB), including multidrug-resistant strains. As a structural analogue of clofazimine, this compound has been optimized to retain potent antimycobacterial activity while exhibiting an improved safety profile, most notably a reduced propensity for the skin discoloration commonly associated with clofazimine. This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound, intended to inform researchers, scientists, and drug development professionals.
While extensive proprietary preclinical safety studies have been conducted to support its clinical development, this document is based on the limited data available in the public domain.
Acute Toxicity
The acute toxicity of this compound has been evaluated in mice, demonstrating a low potential for acute toxicity following a single high dose.
Table 1: Single-Dose Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Findings | Reference |
| Mouse | Oral | > 3000 | Low acute toxicity |
Repeat-Dose Toxicity
Detailed repeat-dose toxicity studies are crucial for understanding the safety profile of a drug candidate with chronic administration. While specific quantitative data from these studies on this compound are not publicly available, efficacy studies in mice involving chronic administration have reported general tolerability.
In murine models of tuberculosis, this compound was administered at doses up to 80 mg/kg for 8 weeks. These studies reported that the compound was well-tolerated, with no significant adverse effects on the general health or body weight of the animals.
Safety Pharmacology
A comprehensive safety pharmacology assessment, including cardiovascular, respiratory, and central nervous system (CNS) evaluations, is a critical component of preclinical safety testing. At present, specific data from formal safety pharmacology studies for this compound are not available in the public literature.
Genotoxicity
The genotoxic potential of a drug candidate is typically evaluated through a battery of in vitro and in vivo assays, such as the Ames test, micronucleus test, and chromosomal aberration assay. Publicly available reports on the genotoxicity of this compound have not been identified.
Reproductive and Developmental Toxicology
Studies to assess the potential effects of a new drug on fertility, embryo-fetal development, and pre- and postnatal development are essential for a complete safety profile. Information regarding the reproductive and developmental toxicology of this compound is not currently in the public domain.
Mechanism of Action and Potential for Toxicity
The mechanism of action of this compound is believed to be similar to that of other riminophenazine compounds, primarily targeting the respiratory chain of Mycobacterium tuberculosis.
Key aspects of the proposed mechanism include:
-
Inhibition of the Respiratory Chain: this compound is thought to interfere with the bacterial respiratory chain, leading to a reduction in ATP synthesis.
-
Generation of Reactive Oxygen Species (ROS): The drug may promote the production of ROS, leading to oxidative stress and damage to cellular components.
Drug-Drug Interactions:
An important consideration in the safety profile of this compound is its potential for drug-drug interactions. In vitro studies have shown that this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. This inhibition can affect the metabolism of co-administered drugs that are substrates of CYP3A4. For instance, co-administration of this compound with bedaquiline, another anti-TB drug, has been shown to reduce the formation of bedaquiline's more toxic N-desmethyl metabolite (M2). This interaction could potentially enhance the safety profile of combination therapies.
Experimental Protocols
Detailed protocols for formal preclinical toxicology studies of this compound are not publicly available. However, methodologies from in vivo efficacy studies provide some insight into the administration and tolerability of the compound in animal models.
Experimental Workflow for In Vivo Efficacy and Tolerability Assessment in a Murine TB Model
Caption: Workflow for assessing the in vivo efficacy and general tolerability of this compound in a murine model of tuberculosis.
Inferred Mechanism of Action of this compound
Caption: Inferred mechanism of action of this compound against Mycobacterium tuberculosis.
Summary and Future Directions
The available preclinical data suggest that this compound is a promising anti-tuberculosis drug candidate with a favorable acute toxicity profile and good general tolerability in animal models. Its key advantage over clofazimine is the reduced potential for skin discoloration. The moderate inhibition of CYP3A4 by this compound presents both a consideration for potential drug-drug interactions and a potential benefit in specific combination therapies.
However, a comprehensive assessment of the preclinical safety and toxicology of this compound is limited by the lack of publicly available data from formal repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicology studies. As this compound progresses through clinical development, the dissemination of more detailed preclinical safety data will be invaluable to the scientific community for a complete understanding of its risk-benefit profile.
Methodological & Application
Application Notes and Protocols for TBI-166 Evaluation in Murine Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of TBI-166, a promising riminophenazine analog, in murine models of tuberculosis (TB). This compound has demonstrated potent bactericidal and sterilizing activity against Mycobacterium tuberculosis, both as a monotherapy and in combination with other anti-TB agents.
Introduction
This compound, a derivative of clofazimine, exhibits enhanced in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis and shows significant efficacy in vivo.[1][2] Preclinical studies in murine models are crucial for determining optimal dosing regimens, evaluating combination therapies, and understanding the pharmacodynamic profile of this novel drug candidate.[3][4] This document outlines the established experimental protocols for assessing the efficacy of this compound in BALB/c and C3HeB/FeJ mouse models, which represent different aspects of human TB pathology.[5][6]
Data Presentation
Table 1: Bactericidal Activity of this compound Monotherapy in BALB/c Mice (Chronic Infection Model)
| Treatment Group (dose in mg/kg) | Duration of Treatment | Mean Log10 CFU/lung ± SD | Log10 CFU Reduction vs. Untreated |
| Untreated Control | 8 weeks | 7.00 ± 0.17 | - |
| This compound (10) | 8 weeks | 4.80 ± 0.25 | 2.20 |
| This compound (20) | 8 weeks | 4.50 ± 0.30 | 2.50 |
| This compound (40) | 8 weeks | 4.30 ± 0.28 | 2.70 |
| This compound (80) | 8 weeks | 4.10 ± 0.32 | 2.90 |
| Clofazimine (20) | 8 weeks | 4.60 ± 0.35 | 2.40 |
| Rifampin (10) | 8 weeks | 3.50 ± 0.20 | 3.50 |
Data compiled from studies demonstrating the dose-dependent efficacy of this compound.[1][7]
Table 2: Efficacy of this compound in Combination Regimens in BALB/c Mice
| Treatment Regimen | Duration of Treatment | Mean Log10 CFU/lung ± SD |
| 4 Weeks | ||
| Untreated Control | 4 weeks | 6.52 ± 0.21 |
| This compound (20) + BDQ (25) + PZA (150) | 4 weeks | 1.51 ± 0.55 |
| BPaL (BDQ 25, Pretomanid 100, Linezolid 100) | 4 weeks | 2.45 ± 0.68 |
| 8 Weeks | ||
| Untreated Control | 8 weeks | 7.10 ± 0.33 |
| This compound (20) + BDQ (25) + PZA (150) | 8 weeks | Culture Negative |
| BPaL (BDQ 25, Pretomanid 100, Linezolid 100) | 8 weeks | Culture Negative |
BDQ: Bedaquiline; PZA: Pyrazinamide; BPaL is a standard regimen for comparison. Data highlights the potent bactericidal and sterilizing activity of the this compound-containing regimen.[3][5]
Table 3: Relapse Rates After Treatment in C3HeB/FeJ Mice
| Treatment Regimen | Treatment Duration | Relapse Rate (12 weeks post-treatment) |
| HRZ (Isoniazid, Rifampin, Pyrazinamide) | 8 weeks | 40% |
| This compound + BDQ + LZD | 8 weeks | 0% |
| This compound + BDQ + PZA | 4 weeks | Lungs Culture Negative |
| This compound + BDQ + PZA | 8 weeks | 0% |
LZD: Linezolid. The C3HeB/FeJ model develops caseous necrotic granulomas, providing a stringent test of sterilizing activity.[5][8]
Experimental Protocols
Murine Tuberculosis Model Establishment
Objective: To establish a low-dose aerosol infection with M. tuberculosis H37Rv in mice.
Materials:
-
Female BALB/c or C3HeB/FeJ mice (6-8 weeks old)
-
M. tuberculosis H37Rv strain
-
Aerosol exposure chamber (e.g., Glas-Col)
-
Middlebrook 7H9 broth with ADC supplement
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Wash the bacterial cells with PBS and resuspend to a concentration that delivers approximately 100-200 bacilli per mouse lung. This requires prior calibration of the aerosol exposure chamber.
-
Place mice in the exposure chamber and initiate the aerosol infection protocol.
-
At 24 hours post-infection, sacrifice a subset of mice (n=3-5) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar plates.
-
Allow the infection to establish for 2-4 weeks (acute model) or 4-6 weeks (chronic model) before initiating treatment.[1][4]
This compound Formulation and Administration
Objective: To prepare and orally administer this compound to infected mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles
Protocol:
-
Prepare a homogenous suspension of this compound in the CMC vehicle at the desired concentration (e.g., 20 mg/kg).[4] Formulations should be prepared fresh daily.
-
Administer the this compound suspension to mice via oral gavage once daily (QD), five days a week. The volume administered is typically 0.2 mL for a 20-25g mouse.
-
For combination therapy studies, other drugs (e.g., bedaquiline, pyrazinamide) are prepared in their respective vehicles and administered according to their established protocols, often concurrently with this compound.[3][5]
Assessment of Treatment Efficacy
Objective: To determine the bactericidal and sterilizing activity of this compound containing regimens.
Materials:
-
Sterile dissection tools
-
Tissue homogenizer
-
PBS with 0.05% Tween 80
-
Middlebrook 7H11 agar plates with OADC supplement
-
Incubator at 37°C
Protocol:
-
At specified time points during and after treatment (e.g., 2, 4, 8 weeks), euthanize a cohort of mice from each treatment group.[1][5]
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the entire organ in a known volume of sterile PBS with Tween 80.
-
Prepare serial 10-fold dilutions of the homogenate.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the colony-forming units (CFU) per organ. The limit of detection is typically 1-2 log10 CFU.
-
For relapse studies, hold a cohort of treated mice for 12 weeks post-treatment without further intervention. At the end of this period, determine the lung CFU as described above. The presence of any CFU is considered a relapse.[5]
Visualizations
Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound is not fully elucidated but is believed to be similar to that of other riminophenazines like clofazimine. It is thought to target the respiratory chain of M. tuberculosis.[2] this compound likely accepts electrons from the type II NADH dehydrogenase (NDH-2), leading to the production of reactive oxygen species (ROS) which are toxic to the bacteria.[9] This disruption of the electron transport chain also interferes with ATP synthesis, a pathway also targeted by bedaquiline, suggesting a potential for synergistic effects.[5][10]
Caption: Proposed mechanism of this compound action in M. tuberculosis.
Experimental Workflow for Efficacy Testing
The following diagram outlines the typical workflow for evaluating the efficacy of a this compound containing regimen in a murine TB model.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of TBI-166, Bedaquiline, and Pyrazinamide in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of a promising three-drug combination regimen for tuberculosis (TB), consisting of TBI-166, bedaquiline (BDQ), and pyrazinamide (PZA). This document outlines the mechanisms of action of the individual drugs, protocols for in vitro synergy testing and in vivo efficacy studies in murine models, and summarizes key preclinical data.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel, shorter, and more effective treatment regimens. The combination of this compound, a next-generation riminophenazine, with the diarylquinoline bedaquiline and the established first-line drug pyrazinamide, has shown significant promise in preclinical studies.[1][2][3] this compound, an analog of clofazimine, exhibits potent anti-TB activity with a potentially improved safety profile, including reduced skin discoloration.[3][4][5] Bedaquiline is a potent bactericidal agent that targets ATP synthase, a critical enzyme for Mtb's energy metabolism.[6][7][8][9][10] Pyrazinamide is a crucial sterilizing drug that is particularly effective against semi-dormant bacilli in acidic environments.[11][12][13] The combination of these three agents with distinct mechanisms of action presents a compelling strategy to enhance bactericidal and sterilizing activity and shorten the duration of TB therapy.[3]
Mechanisms of Action
A synergistic effect of this three-drug combination is hypothesized due to their distinct and potentially complementary mechanisms targeting key pathways in Mycobacterium tuberculosis.
-
This compound: As a riminophenazine analog, this compound's mechanism is likely similar to that of clofazimine.[5] Clofazimine is believed to act as a prodrug that, upon reduction by NADH dehydrogenase (NDH-2), generates reactive oxygen species (ROS) during its reoxidation.[7][8] This process disrupts the bacterial electron transport chain. Additionally, clofazimine is thought to interfere with bacterial phospholipase A2 and intercalate with bacterial DNA.[11][12] this compound has demonstrated potent bactericidal and sterilizing activity in both in vitro and in vivo models.[5]
-
Bedaquiline (BDQ): Bedaquiline is a diarylquinoline that specifically inhibits the c-subunit of the F1Fo-ATP synthase in M. tuberculosis.[6][7][8][9][10] This inhibition blocks the proton pump of the enzyme, leading to a depletion of cellular ATP, which is essential for the bacterium's energy-dependent processes.[6][7][8][9][10] This unique mechanism of action makes it effective against both replicating and non-replicating bacilli.
-
Pyrazinamide (PZA): Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) under acidic conditions.[11][12] The exact target of POA is still debated, but it is thought to disrupt membrane transport and energetics.[14] One proposed mechanism involves the inhibition of fatty acid synthase I (FAS-I), which is vital for mycolic acid synthesis.[11][13] Another hypothesis suggests that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation.[12] More recent evidence points towards the blockage of coenzyme A synthesis.[12] PZA's activity is most pronounced in the acidic environment of phagolysosomes within macrophages and in the caseous necrotic centers of granulomas.[11][13]
Below is a diagram illustrating the proposed signaling pathways targeted by each drug.
Caption: Proposed mechanisms of action of this compound, Bedaquiline, and Pyrazinamide.
Data Presentation
Preclinical studies in murine models of tuberculosis have demonstrated the superior efficacy of the this compound, bedaquiline, and pyrazinamide combination. The following tables summarize the key findings from these studies.
Table 1: In Vivo Efficacy of this compound, Bedaquiline, and Pyrazinamide Combination in BALB/c Mice
| Treatment Regimen | Duration (weeks) | Mean Lung CFU (log10) ± SD | Relapse Rate (%) |
| Untreated Control | 8 | 7.5 ± 0.3 | N/A |
| HRZ (Isoniazid, Rifampin, Pyrazinamide) | 8 | 2.1 ± 0.2 | 80 |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | 8 | <1.0 | <13.33 |
| This compound + BDQ + PZA | 8 | <1.0 | <13.33 |
Data adapted from a preclinical murine model study.[1][2]
Table 2: In Vivo Efficacy of this compound, Bedaquiline, and Pyrazinamide Combination in C3HeB/FeJ Mice
| Treatment Regimen | Duration (weeks) | Mean Lung CFU (log10) ± SD | Relapse Rate (%) |
| Untreated Control | 8 | 8.2 ± 0.4 | N/A |
| HRZ | 8 | 4.5 ± 0.5 | 100 |
| This compound + BDQ + Linezolid | 8 | <1.0 | 60 |
| This compound + BDQ + PZA | 4 | Culture Negative | 0 (at 8 weeks) |
Data adapted from a preclinical murine model study.[1][2] The C3HeB/FeJ mouse model is known for developing human-like caseous necrotic granulomas.[6][10][14][15][16]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of the this compound, bedaquiline, and pyrazinamide combination.
In Vitro Synergy Testing: Three-Drug Checkerboard Assay
This protocol determines the in vitro interaction between this compound, bedaquiline, and pyrazinamide against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound, Bedaquiline, Pyrazinamide stock solutions
-
96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of each drug in 7H9 broth. For the three-drug checkerboard, this will involve creating a matrix of concentrations for two drugs in a 96-well plate, with the third drug added at a fixed concentration to a separate set of plates. Repeat for various fixed concentrations of the third drug.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.5-0.8). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Plate Inoculation: Add the diluted bacterial suspension to each well of the microplates containing the drug combinations. Include drug-free wells as growth controls and wells with media only as sterile controls.
-
Incubation: Incubate the plates at 37°C for 7-14 days. For pyrazinamide, the medium should be acidified to pH 5.5-6.0.
-
Assessment of Growth: After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. Alternatively, measure the optical density at 600 nm.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents a color change or shows no significant increase in OD. The Fractional Inhibitory Concentration Index (FICI) for a three-drug combination is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) + (MIC of Drug C in combination / MIC of Drug C alone)
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
In Vitro Bactericidal Activity: Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of the drug combination over time.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth with OADC and Tween 80
-
This compound, Bedaquiline, Pyrazinamide at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 or 7H11 agar plates
Protocol:
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute to a final concentration of approximately 10^6 CFU/mL in 7H9 broth.
-
Drug Exposure: Add the drug combination to the bacterial suspension at the desired concentrations. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 1, 3, 5, 7, and 14 days), withdraw aliquots from each culture.
-
CFU Enumeration: Prepare serial dilutions of the collected samples and plate them on 7H10 or 7H11 agar.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment condition. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy: Murine Model of Tuberculosis
This protocol outlines the evaluation of the three-drug combination in a murine model of chronic tuberculosis.
Animal Models:
-
BALB/c mice: A commonly used inbred strain for TB drug efficacy studies.[9][13][17][18]
-
C3HeB/FeJ mice: This strain develops human-like caseous necrotic granulomas, making it a valuable model for evaluating drug efficacy in different lesion microenvironments.[6][10][14][15][16]
Materials:
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
This compound, Bedaquiline, Pyrazinamide formulated for oral gavage
-
Animal housing and handling facilities (BSL-3)
Protocol:
-
Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection of approximately 100-200 CFU.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks.
-
Treatment: Administer the drug combination orally via gavage, typically 5 days a week. Recommended doses from preclinical studies are: this compound (20 mg/kg), Bedaquiline (25 mg/kg), and Pyrazinamide (150 mg/kg).[1] Include untreated and positive control groups (e.g., HRZ or BPaL).
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Assessment of Bacterial Load: At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize subsets of mice and homogenize their lungs and spleens. Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).
-
Relapse Study: After the completion of treatment, hold a cohort of mice for an additional period (e.g., 3 months) without treatment. Subsequently, determine the lung CFU to assess the relapse rate. A relapse is defined by the presence of one or more CFUs.
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for evaluating the this compound, BDQ, and PZA combination.
Logical Relationships and Synergy
The rationale for combining this compound, bedaquiline, and pyrazinamide is based on their complementary activities against different metabolic states of M. tuberculosis and their distinct cellular targets. This multi-pronged attack is expected to lead to enhanced efficacy and a lower likelihood of resistance development.
The following diagram illustrates the logical relationship of this three-drug combination targeting different bacterial populations.
Caption: Logical relationship of the this compound, Bedaquiline, and Pyrazinamide combination.
Conclusion
The combination of this compound, bedaquiline, and pyrazinamide represents a highly promising regimen for the treatment of tuberculosis. The preclinical data strongly support its advancement into further clinical evaluation. The protocols and information provided in these application notes are intended to facilitate further research into this potent anti-TB combination.
References
- 1. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Insight into the mode of action of clofazimine and combination therapy with benzothiazinones against Mycobacterium tuberculosis. | Infolep [leprosy-information.org]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a Mouse Model of Necrotic Granuloma Formation Using C3HeB/FeJ Mice for Testing of Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. journals.asm.org [journals.asm.org]
- 14. Heterogeneous disease progression and treatment response in a C3HeB/FeJ mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. api.mountainscholar.org [api.mountainscholar.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
TBI-166: Preclinical Dosage, Administration, and Experimental Protocols
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the preclinical dosage, administration, and key experimental protocols for TBI-166, a promising anti-tuberculosis drug candidate. This document is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this compound.
This compound, a riminophenazine analog, has demonstrated potent activity against Mycobacterium tuberculosis in various preclinical models. It is being developed as a potential alternative to clofazimine with a reduced potential for skin discoloration[1][2]. This document summarizes the key findings from preclinical studies and provides detailed protocols for its administration and evaluation.
Data Presentation
Table 1: this compound Dosage and Administration in Murine Tuberculosis Models
| Animal Model | Dosage Range | Administration Route | Dosing Frequency | Treatment Duration | Key Findings | Reference(s) |
| BALB/c Mice (Acute Infection) | 10 - 80 mg/kg | Oral Gavage | Once daily | 20 days | Dose-dependent antituberculosis activity. | [1][3] |
| BALB/c Mice (Chronic Infection) | 10 - 80 mg/kg | Oral Gavage | Once daily | 2, 4, and 8 weeks | Time-dependent killing of M. tuberculosis. | [1][3] |
| BALB/c and C3HeB/FeJNju Mice | 20 mg/kg | Oral Gavage | Daily, Thrice Weekly (TIW), Twice Weekly (BIW) | 12 weeks (after a 2-week daily loading dose) | Once-daily administration was more efficacious than intermittent dosing. | [4][5][6][7][8] |
Table 2: this compound in Combination Therapy in Murine Tuberculosis Models
| Animal Model | This compound Dosage | Combination Drugs and Dosages | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| BALB/c Mice | 20 mg/kg | Bedaquiline (BDQ) (25 mg/kg), Pyrazinamide (PZA) (150 mg/kg) | Oral | 4 and 8 weeks | The this compound+BDQ+PZA regimen had similar or stronger activity compared to the BPaL regimen and resulted in a high rate of relapse-free cure. | [6][9][10] |
| C3HeB/FeJ Mice | 20 mg/kg | Bedaquiline (BDQ) (25 mg/kg), Pyrazinamide (PZA) (150 mg/kg) | Oral | 4 and 8 weeks | Lungs of mice were culture-negative at 4 weeks, with no relapses at 8 weeks of treatment. | [9][10] |
| BALB/c Mice | 20 mg/kg | Bedaquiline (BDQ) (25 mg/kg), Linezolid (LZD) (100 mg/kg) | Oral | 4 and 8 weeks | This compound+BDQ+LZD was the most effective this compound-containing regimen in this study. | [7] |
Table 3: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Value | Species | Notes | Reference(s) |
| Half-life (t½) | 41.25 hours | Mice | Shorter half-life compared to clofazimine (65.38 h). | [1][11] |
| Tissue Accumulation | High | Mice | Accumulates in tissues, but causes less skin discoloration than clofazimine. | [1][11] |
| Acute Oral LD50 | > 3,000 mg/kg | Mice | Well-tolerated at high single doses. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
1. Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water
-
Sterile water
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for fine powder)
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes (1 mL)
2. Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice to be dosed.
-
Weigh the calculated amount of this compound powder accurately.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This often serves as the vehicle.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar.
-
Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously stirring to ensure a homogenous suspension. A magnetic stirrer can be used for this purpose.
-
Prepare the suspension fresh daily before administration.
3. Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle. The volume is typically 0.1 to 0.2 mL for an adult mouse.
-
Insert the gavage needle gently into the esophagus and deliver the suspension into the stomach.
-
Observe the animal for a short period after administration to ensure no adverse effects.
Protocol 2: Murine Aerosol Infection Model with Mycobacterium tuberculosis
1. Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC or OADC, and 0.05% Tween 80
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
-
BALB/c or C3HeB/FeJ mice
-
Sterile saline
2. Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Harvest the bacteria by centrifugation and resuspend the pellet in sterile saline.
-
Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) to achieve a target deposition of 50-200 bacilli in the lungs of each mouse.
3. Aerosol Infection Procedure:
-
Place the mice in the exposure chamber of the aerosol generation system.
-
Nebulize the bacterial suspension for a predetermined time to deliver the target dose.
-
After exposure, hold the animals in the chamber for a short period to allow for the settling of aerosols before returning them to their cages.
-
On the day after infection, sacrifice a small cohort of mice (3-5) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.
Protocol 3: Assessment of Bactericidal Activity (Colony Forming Unit Enumeration)
1. Materials:
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile dilution tubes
-
Incubator at 37°C
2. Procedure:
-
At selected time points during the treatment, humanely euthanize the mice.
-
Aseptically remove the lungs and/or spleen.
-
Homogenize the organs in a known volume of sterile PBS containing 0.05% Tween 80.
-
Prepare serial 10-fold dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the plates and calculate the number of CFU per organ.
-
The bactericidal activity is determined by the reduction in the log10 CFU counts in the organs of treated mice compared to untreated controls.
Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Female mice (nulliparous and non-pregnant)
-
Oral gavage needles and syringes
-
Observation cages
2. Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound to one animal at the starting dose level (e.g., a dose estimated to be just below the expected LD50). A starting dose of 2000 mg/kg can be considered based on the available data.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing and observation are continued until the stopping criteria are met (e.g., a number of reversals in outcome have occurred).
-
The LD50 is then calculated using the maximum likelihood method.
-
Throughout the study, record clinical signs, body weight changes, and any observed abnormalities.
-
At the end of the observation period, conduct a gross necropsy on all animals.
Mandatory Visualizations
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. medicaljagat.com [medicaljagat.com]
- 2. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TBI-166 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBI-166 is a novel riminophenazine analog, developed as a next-generation clofazimine, with potent antimicrobial activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains.[1][2][3] As a structural analog of clofazimine, this compound is currently in clinical development for the treatment of tuberculosis.[4][5] Beyond its well-documented anti-mycobacterial effects, emerging evidence on the parent compound, clofazimine, suggests potential applications in oncology and immunomodulation. These application notes provide a comprehensive overview of key in vitro assays to evaluate the efficacy of this compound across these therapeutic areas.
Data Presentation
Table 1: In Vitro Anti-mycobacterial Activity of this compound
| Organism | Strain Type | This compound MIC (µg/mL) | Clofazimine MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | Drug-Sensitive | 0.063 | 4-fold higher than this compound | [2] |
| M. tuberculosis | 16 Drug-Sensitive Clinical Isolates | <0.005 - 0.15 | 0.026 - 0.633 | [2] |
| M. tuberculosis | 28 Drug-Resistant Clinical Isolates | 0.01 - 0.2 | 0.075 - 0.844 | [2] |
Table 2: In Vitro Anticancer Activity of Clofazimine (Parent Compound of this compound)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW48 | Colorectal Carcinoma | ~2 | [2] |
| HT29 | Colorectal Carcinoma | ~5 | [2] |
| FaDu | Squamous Carcinoma | 0.25 - 2 µg/mL* | [1] |
*Note: Concentration reported in µg/mL. Conversion to µM depends on the molecular weight of clofazimine (~473.4 g/mol ). It is recommended to determine the IC50 for this compound across a panel of relevant cancer cell lines.
Experimental Protocols
Antimicrobial Activity Assays
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
This compound stock solution (dissolved in DMSO)
-
M. tuberculosis culture
-
96-well microplates
-
Spectrophotometer or resazurin-based indicator
Protocol:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess viability.[2] The MIC is the lowest drug concentration that prevents a color change from blue to pink.
This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
-
RPMI-1640 medium with 10% FBS
-
M. tuberculosis culture
-
This compound
-
Lysis buffer (e.g., 0.1% saponin)
-
Middlebrook 7H10 agar plates
Protocol:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh media containing different concentrations of this compound.
-
At various time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with lysis buffer.
-
Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
Calculate the log reduction in CFU compared to the untreated control.
Anticancer Activity Assays
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay measures the inhibition of the Wnt/β-catenin signaling pathway, a known target of clofazimine.
Materials:
-
Cancer cell line with a stably or transiently transfected Wnt/β-catenin responsive reporter construct (e.g., TOP/FOP-Flash luciferase reporter)
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the Wnt pathway by adding Wnt3a.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the TOP-Flash (TCF/LEF responsive) luciferase activity to the FOP-Flash (mutant TCF/LEF) or a co-transfected control reporter (e.g., Renilla luciferase).
-
Determine the dose-dependent inhibition of Wnt signaling by this compound.[2]
Immunomodulatory Activity Assays
This assay quantifies the effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
LPS (lipopolysaccharide)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Plate the immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate for 12-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
This assay determines if this compound inhibits the activation of the NF-κB signaling pathway by assessing the phosphorylation of key signaling proteins.
Materials:
-
Immune cells
-
LPS
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat immune cells with this compound and/or LPS as described in the cytokine assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated NF-κB p65.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualization
Caption: Workflow for assessing the anti-mycobacterial efficacy of this compound.
Caption: Experimental workflows for evaluating the anticancer properties of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of riminophenazines.
Caption: NF-κB signaling pathway and the inhibitory effect of riminophenazines.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Cytokine Elisa [bdbiosciences.com]
TBI-166: A Novel Riminophenazine for Investigating and Combating Drug Resistance in Tuberculosis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.
Introduction
TBI-166 is a novel, orally active riminophenazine analogue with potent antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] Developed as a next-generation compound to overcome some of the limitations of clofazimine (CFZ), such as skin discoloration, this compound offers a valuable tool for studying drug resistance mechanisms and for the development of new therapeutic regimens for tuberculosis (TB).[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in TB research, with a focus on investigating drug resistance.
This compound, like other riminophenazines, is thought to be involved in the oxidative phosphorylation pathway and ATP synthesis in Mtb.[5] It has demonstrated greater potency than CFZ in vitro and at least equivalent activity in murine models of TB.[1][6] Notably, this compound shows promise in combination therapies, exhibiting synergistic effects with drugs like bedaquiline (BDQ) and pyrazinamide (PZA).[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison with other anti-TB agents.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Strain Type | Mtb Strain | This compound MIC (µg/mL) | Clofazimine (CFZ) MIC (µg/mL) | Reference |
| Reference Strain | H37Rv | 0.063 | 0.25 (4-fold higher than this compound) | [1][6] |
| Drug-Sensitive Clinical Isolates | 16 isolates | <0.005 - 0.15 | 0.026 - 0.633 | [1][6] |
| Drug-Resistant Clinical Isolates | 28 isolates | 0.01 - 0.2 | 0.075 - 0.844 | [1][6] |
| rv0678 Mutants | 3 mutants | 3-fold increase vs. H37Rv | 10-fold increase vs. H37Rv | [1][6] |
Table 2: In Vivo Efficacy of this compound in Murine Models of TB
| Mouse Model | Treatment Group | Dosage (mg/kg) | Treatment Duration | Log10 CFU Reduction (Lungs) vs. Untreated | Reference |
| BALB/c | This compound monotherapy | 20 | 8 weeks | 2.51 | [3] |
| C3HeB/FeJNju | This compound monotherapy | 20 | 8 weeks | 4.09 | [3] |
| BALB/c (Chronic Infection) | This compound monotherapy | 10, 20, 40, 80 | 4 weeks | 1.7 - 2.2 | [1] |
| C3HeB/FeJ | This compound + BDQ + PZA | 20 (this compound) | 4 weeks | Culture negative | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate AlamarBlue Assay (MABA)
This protocol is used to determine the in vitro susceptibility of M. tuberculosis strains to this compound.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
M. tuberculosis culture (H37Rv or clinical isolates)
-
96-well microplates
-
AlamarBlue reagent
-
Resazurin solution
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final concentration range should typically span from 0.0025 to 1.28 µg/mL.
-
Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Continue to incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Protocol 2: Investigating Cross-Resistance with Bedaquiline and Clofazimine
This protocol aims to determine if resistance to this compound confers resistance to other drugs, particularly those with a related mechanism of action.
Materials:
-
This compound-resistant M. tuberculosis mutant(s) (can be generated through spontaneous mutation selection)
-
Wild-type M. tuberculosis strain (e.g., H37Rv)
-
This compound, Bedaquiline (BDQ), and Clofazimine (CFZ) stock solutions
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
Generate spontaneous this compound resistant mutants by plating a high-density culture of wild-type M. tuberculosis onto Middlebrook 7H10 agar plates containing this compound at a concentration 4-8 times its MIC. The frequency of spontaneous resistance to this compound is approximately 2.3 x 10⁻⁷.[1][6]
-
Isolate and culture the resistant colonies.
-
Determine the MIC of this compound, BDQ, and CFZ for the resistant mutants and the wild-type parent strain using the MABA protocol described above.
-
Compare the fold-change in MIC for each drug between the resistant mutant and the wild-type strain. A significant increase in the MIC of BDQ and/or CFZ for the this compound-resistant mutant suggests cross-resistance.
-
(Optional) Sequence the rv0678 gene in the resistant mutants to identify mutations, as this gene is a known mediator of resistance to CFZ and BDQ.[1]
Protocol 3: In Vivo Efficacy Evaluation in a Murine Model of Chronic TB
This protocol describes the methodology to assess the therapeutic efficacy of this compound in a mouse model.
Materials:
-
BALB/c or C3HeB/FeJ mice
-
M. tuberculosis H37Rv aerosol infection system
-
This compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Animal housing and handling facilities (BSL-3)
-
Materials for lung and spleen homogenization and CFU enumeration (Middlebrook 7H10 agar plates)
Procedure:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.
-
Allow the infection to establish for a chronic phase (typically 4-6 weeks).
-
Initiate treatment with this compound administered by oral gavage. A typical dose is 20 mg/kg, administered daily for 5 days a week.[1][3]
-
Include a vehicle control group (untreated) and potentially a positive control group (e.g., a standard TB drug regimen).
-
At specified time points (e.g., 4 and 8 weeks post-treatment initiation), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
Calculate the log10 CFU per organ and compare the bacterial burden between the this compound treated group and the control groups to determine the bactericidal activity.
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TBI-166 in Chronic Tuberculosis Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBI-166 is a novel riminophenazine analog demonstrating potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including drug-sensitive and drug-resistant strains.[1][2] Developed as a next-generation antituberculosis agent, this compound offers comparable or superior efficacy to the repurposed leprosy drug clofazimine (CFZ) with a significantly improved safety profile, most notably causing less skin discoloration.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical chronic tuberculosis infection models, summarizing key efficacy data and experimental methodologies.
This compound is currently in clinical development, having undergone Phase I clinical trials in China.[5][6] Preclinical studies in murine models have been instrumental in establishing its potent anti-TB activity and in identifying promising combination regimens for further clinical investigation.[7][8][9]
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, it is believed to be similar to that of other riminophenazine compounds like clofazimine.[4] The proposed mechanism involves the targeting of the M. tb respiratory chain and the disruption of oxidative phosphorylation, ultimately leading to a depletion of ATP synthesis.[4] This mode of action suggests potential synergistic effects when combined with other anti-TB agents that also target cellular energy metabolism, such as bedaquiline (BDQ) and pyrazinamide (PZA).[4]
Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.
Efficacy Data in Chronic Murine TB Models
This compound has demonstrated significant efficacy in reducing bacterial load in the lungs of chronically infected mice, both as a monotherapy and as part of combination regimens. The following tables summarize key quantitative data from preclinical studies.
Table 1: Monotherapy Efficacy of this compound in BALB/c Mice
| Treatment Group | Dose (mg/kg) | Duration (weeks) | Mean Log10 CFU Reduction in Lungs (vs. Untreated) | Reference |
| This compound | 10 | 8 | >2.0 | [1] |
| This compound | 20 | 4 | 2.02 | [4] |
| This compound | 20 | 8 | >3.5 | [4] |
| This compound | 40 | 8 | >3.0 | [1] |
| This compound | 80 | 8 | >3.5 | [1] |
| Clofazimine (CFZ) | 20 | 8 | ~3.5 | [1] |
Table 2: Efficacy of this compound Combination Regimens in BALB/c Mice
| Treatment Regimen | Duration (weeks) | Mean Log10 CFU in Lungs | Relapse Rate (%) | Reference |
| This compound + BDQ + PZA | 4 | Undetectable | 0 (at 8 weeks) | [7][8] |
| This compound + BDQ + LZD | 8 | Undetectable | <13.33 | [7][8] |
| BPaL (BDQ + Pretomanid + LZD) | 8 | ~1.0 | Not specified | [7][8] |
| HRZ (Isoniazid + Rifampin + PZA) | 8 | ~2.0 | Not specified | [7][8] |
Table 3: Efficacy of this compound Combination Regimens in C3HeB/FeJ Mice
| Treatment Regimen | Duration (weeks) | Mean Log10 CFU in Lungs | Relapse Rate (%) | Reference |
| This compound + BDQ + PZA | 4 | Culture Negative | 0 (at 8 weeks) | [7][8] |
| This compound + BDQ + LZD | 8 | Not specified | Higher than this compound+BDQ+PZA | [7][8] |
| HRZ | 8 | Not specified | Higher than this compound+BDQ+PZA | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in chronic tuberculosis infection models.
Chronic Murine Tuberculosis Infection Model
This protocol describes the establishment of a chronic M. tb infection in mice via low-dose aerosol exposure.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Specific pathogen-free female BALB/c or C3HeB/FeJ mice (6-8 weeks old)
-
Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80
-
Middlebrook 7H11 agar supplemented with 10% OADC
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Protocol:
-
Bacterial Culture Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Aerosol Infection:
-
Wash the bacterial culture with PBS and resuspend to a concentration that delivers approximately 100-200 bacilli to the lungs of each mouse.
-
Place mice in the aerosol exposure chamber and infect via low-dose aerosol.
-
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks post-aerosol exposure.
-
Confirmation of Infection: At the start of treatment, sacrifice a subset of mice (n=3-5) to determine the baseline bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.
Caption: Experimental workflow for the chronic murine TB infection model.
In Vivo Efficacy Evaluation of this compound
This protocol outlines the procedure for assessing the bactericidal and sterilizing activity of this compound in chronically infected mice.
Materials:
-
Chronically infected mice (from the protocol above)
-
This compound (and other drugs for combination studies)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Stomacher or tissue homogenizer
-
Middlebrook 7H11 agar plates
Protocol:
-
Drug Preparation and Administration:
-
Prepare this compound and other drugs in the appropriate vehicle.
-
Administer drugs to mice orally via gavage, typically 5-6 days a week.[4] Dosing for this compound has been studied in the range of 10-80 mg/kg.[1] For combination studies, representative doses are: this compound (20 mg/kg), BDQ (25 mg/kg), PZA (150 mg/kg), and LZD (100 mg/kg).[4]
-
-
Monitoring and Sample Collection:
-
At specified time points during and after treatment (e.g., 2, 4, 8 weeks), sacrifice a subset of mice from each treatment group.
-
Aseptically remove the lungs and spleen.
-
-
Bacterial Load Determination:
-
Homogenize the tissues in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
-
Relapse Assessment (Sterilizing Activity):
-
Following the completion of treatment, hold a cohort of mice for an additional period (e.g., 3 months) without treatment.
-
At the end of this period, sacrifice the mice and determine the bacterial load in their lungs and spleens as described above. The presence of any CFU is indicative of relapse.
-
Safety and Handling
This compound is an investigational compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
Conclusion
This compound demonstrates potent anti-tuberculosis activity in chronic infection models, particularly when used in combination with other novel and repurposed anti-TB agents.[7][8] Its favorable safety profile, especially the reduced potential for skin pigmentation compared to clofazimine, makes it a promising candidate for inclusion in future short-course TB treatment regimens.[1][3][4] The protocols and data presented here provide a foundation for further research into the efficacy and mechanisms of this compound.
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of TBI-166 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBI-166 is a promising riminophenazine analog of clofazimine currently under development for the treatment of tuberculosis (TB).[1][2] It exhibits potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in vitro and in murine models.[3][4] A significant advantage of this compound is its reduced potential for skin discoloration compared to clofazimine, despite achieving higher concentrations in tissues.[5][6] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and predicting its efficacy and safety. This document provides a summary of the available pharmacokinetic data in animal models and detailed protocols for conducting such studies.
Data Presentation: Pharmacokinetics of this compound in Mice
The following tables summarize the key pharmacokinetic parameters and tissue distribution of this compound in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Notes |
| Plasma Half-life (t½) | ~45 hours | Mice | From a single-dose pharmacokinetic study. |
| Plasma Half-life (t½) | 41.25 hours | Mice | Compared to clofazimine's half-life of 65.38 hours.[2][5] |
| Absorption (Tmax) | ~1 hour | BALB/c Mice | Observed after oral administration, indicating rapid absorption.[7] |
Table 2: Tissue Distribution and Accumulation of this compound in Uninfected Mice after Repeated Dosing (20 mg/kg)
| Tissue | Concentration (µg/g) after 2 Weeks | Concentration (µg/g) after 4 Weeks | Concentration (µg/g) after 8 Weeks |
| Lung | 27.12 ± 6.15 | 28.91 ± 12.33 | 44.28 ± 12.62 |
| Liver | 32.29 ± 9.68 | 53.60 ± 42.66 | 108.17 ± 46.93 |
| Spleen | 27.98 ± 11.17 | 16.83 ± 15.39 | 36.54 ± 19.52 |
| Fat | 576.45 ± 307.52 | 684.15 ± 321.10 | 1039.51 ± 413.19 |
| Skin | Not explicitly quantified in this table, but noted to have high concentrations. | Not explicitly quantified in this table, but noted to have high concentrations. | Not explicitly quantified in this table, but noted to have high concentrations. |
Data presented as mean ± standard deviation.
Experimental Protocols
This section outlines a representative protocol for a pharmacokinetic study of this compound in a mouse model, based on methodologies described in the literature.[7][8]
1. Animal Model and Housing
-
Species: BALB/c mice (or other relevant strains like C3HeB/FeJNju).
-
Age and Weight: 6-8 weeks old, weighing 18-22 g.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
2. Formulation and Administration of this compound
-
Formulation: Prepare a suspension of this compound in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
-
Dose: The dose can range from 10 to 80 mg/kg, with 20 mg/kg being a commonly used dose in efficacy and pharmacokinetic studies.[3]
-
Administration: Administer the this compound formulation orally via gavage.
3. Experimental Design for a Single-Dose Pharmacokinetic Study
-
Animal Groups: Use a sufficient number of animals to allow for sampling at multiple time points. For a full pharmacokinetic profile, a serial bleeding protocol in a smaller group of animals or sacrificing a small group of animals (n=3-5) at each time point is recommended.
-
Blood Sampling:
-
Time Points: Collect blood samples at pre-dose (0 h), and at various time points post-dose, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours.
-
Method: Collect blood (approximately 50-100 µL) via retro-orbital plexus or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
-
Tissue Sample Collection (for tissue distribution):
-
At selected time points, euthanize a subset of animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise, weigh, and homogenize the tissues of interest (e.g., lung, liver, spleen, fat, skin).
-
Store the homogenized tissue samples at -80°C until analysis.
-
4. Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma or tissue homogenate samples to extract this compound and an internal standard.
-
Chromatography: Use a suitable HPLC or UPLC system with a C18 column to separate this compound from endogenous matrix components.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound.
-
Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Data Analysis
-
Use non-compartmental analysis (NCA) software to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time taken for the plasma concentration to reduce by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of this compound in a mouse model.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a detailed study protocol developed and approved by the relevant institutional animal care and use committee (IACUC). Researchers should adapt these general guidelines to their specific experimental needs and institutional policies.
References
- 1. allucent.com [allucent.com]
- 2. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. quantics.co.uk [quantics.co.uk]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mathworks.com [mathworks.com]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Assessing TBI-166 Sterilizing Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the sterilizing activity of TBI-166, a promising anti-tuberculosis agent. The following sections detail in vitro and in vivo methodologies, present key quantitative data from preclinical studies, and visualize experimental workflows.
Introduction
This compound, a riminophenazine analogue, has demonstrated potent bactericidal and sterilizing activity against Mycobacterium tuberculosis (M. tuberculosis) in preclinical models.[1][2][3][4][5] It is being developed as a potential component of novel treatment-shortening regimens for both drug-susceptible and drug-resistant tuberculosis (TB).[1][2][3][4][5] Accurate assessment of its sterilizing activity, the ability to kill persistent bacteria and prevent disease relapse, is critical for its clinical development. These protocols are designed to guide researchers in the evaluation of this compound's efficacy.
Data Presentation
In Vitro Activity of this compound
The in vitro potency of this compound provides a foundational understanding of its antimycobacterial effects.
| Parameter | Value | Comparison with Clofazimine (CFZ) | Reference |
| MIC against M. tuberculosis H37Rv | 0.063 µg/mL | 4-fold lower than CFZ | [6] |
| MIC range against drug-sensitive clinical isolates | <0.005 - 0.15 µg/mL | Lower than CFZ (0.026 - 0.633 µg/ml) | [6] |
| MIC range against drug-resistant clinical isolates | 0.01 - 0.2 µg/mL | Lower than CFZ (0.075 - 0.844 µg/ml) | [6] |
| Frequency of spontaneous resistance | 2.3 x 10⁻⁷ | Not specified | [6][7] |
| Intracellular activity (J774A.1 cells) | Dose-dependent reduction in CFU | Comparable to or greater than CFZ | [6][8] |
In Vivo Sterilizing Activity of this compound in Murine Models
The sterilizing activity of this compound is primarily evaluated in mouse models of TB through the assessment of bacterial load reduction and relapse rates after treatment.
Bactericidal Activity in BALB/c Mice (Monotherapy)
| Treatment Duration | This compound Dose | Log₁₀ CFU Reduction in Lungs (vs. Untreated) | Reference |
| 4 weeks | 10 - 80 mg/kg | 1.7 - 2.2 | [6] |
| 8 weeks | 10 - 80 mg/kg | Continued decline | [6] |
Sterilizing Activity of this compound Combination Regimens in Murine Models
| Regimen | Mouse Model | Treatment Duration | Outcome | Reference |
| This compound + Bedaquiline (BDQ) + Pyrazinamide (PZA) | C3HeB/FeJ | 4 weeks | Lungs culture-negative | [1][2][3] |
| This compound + BDQ + PZA | C3HeB/FeJ | 8 weeks | No relapses | [1][2][3] |
| This compound + BDQ + PZA | BALB/c | 8 weeks | <13.33% relapse | [1][3] |
| This compound + BDQ + Linezolid (LZD) | BALB/c | 8 weeks | No relapse | [5] |
| HRZ (Isoniazid + Rifampin + PZA) | BALB/c | 8 weeks | 40% relapse | [5] |
Experimental Protocols
In Vitro Assessment of this compound Activity
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
-
Materials: Middlebrook 7H9 broth, OADC enrichment, 96-well microplates, M. tuberculosis culture, this compound stock solution.
-
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv or clinical isolates.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is the lowest drug concentration at which no visible bacterial growth is observed.
-
2. Intracellular Activity Assay
This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.
-
Materials: J774A.1 murine macrophage cell line, DMEM, fetal bovine serum, M. tuberculosis H37Rv, this compound.
-
Procedure:
-
Seed J774A.1 cells in 24-well plates and allow them to adhere.
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection.
-
After phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh media containing various concentrations of this compound.
-
Incubate for 3 days.
-
Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).
-
In Vivo Assessment of this compound Sterilizing Activity
1. Murine Model of Chronic Tuberculosis Infection
This protocol establishes a chronic TB infection in mice to mimic human disease for testing drug efficacy.
-
Animals: Specific pathogen-free female BALB/c or C3HeB/FeJ mice.
-
Infection:
-
Infect mice via aerosol exposure with a standardized suspension of M. tuberculosis H37Rv to deliver a low dose of bacteria to the lungs.
-
Allow the infection to establish for a chronic phase (typically 4-6 weeks).
-
-
Treatment:
-
Administer this compound orally, once daily, at the desired dose. For combination studies, co-administer other anti-TB drugs.[9]
-
Include a vehicle control group and a positive control group (e.g., standard HRZ regimen).
-
-
Assessment of Bactericidal Activity:
-
At specified time points during treatment (e.g., 2, 4, 8 weeks), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen and homogenize the tissues.
-
Plate serial dilutions of the homogenates on 7H11 agar. To prevent drug carryover, activated charcoal may be added to the agar.[10]
-
Incubate plates at 37°C for 3-4 weeks and count CFU.
-
Calculate the log₁₀ CFU reduction compared to the control group.
-
2. Assessment of Sterilizing Activity (Relapse Study)
This protocol evaluates the ability of a treatment regimen to prevent disease recurrence after cessation of therapy.
-
Procedure:
-
Following a defined duration of treatment (e.g., 4 or 8 weeks) in the chronic infection model, cease drug administration for a separate cohort of mice.
-
Maintain these mice for a period of 12 weeks without treatment to monitor for relapse.[2]
-
At the end of the 12-week period, euthanize the mice and determine the bacterial load in the lungs and spleen as described above.
-
Relapse is defined as the presence of one or more CFU in the tissues.
-
Calculate the percentage of relapsed mice in each treatment group.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Sterilizing Activity Assessment
Caption: Workflow for assessing this compound sterilizing activity in a murine model.
Logical Flow for Evaluating this compound Combination Regimens
References
- 1. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating TB Relapse In Vivo Using TBI-166
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains and the propensity of Mycobacterium tuberculosis (Mtb) to enter a persistent state, leading to disease relapse after treatment. TBI-166, a novel riminophenazine analogue, has demonstrated potent anti-TB activity with a more favorable safety profile than its predecessor, clofazimine, notably causing less skin discoloration.[1][2][3] Preclinical studies are crucial to evaluate the efficacy of new drug candidates like this compound in preventing TB relapse. This document provides detailed application notes and protocols for utilizing this compound in a murine model of TB relapse, offering a framework for assessing its potential as a component of future anti-TB regimens.
This compound is currently in clinical development and has shown promise in both in vitro and in vivo models.[4][5][6] It exhibits potent bactericidal activity against both drug-sensitive and drug-resistant Mtb strains.[5] Combination therapies involving this compound, particularly with bedaquiline (BDQ) and pyrazinamide (PZA), have shown superior efficacy in reducing bacterial burden and preventing relapse in murine models.[4][6][7][8]
Data Presentation: Efficacy of this compound-Containing Regimens in Murine TB Models
The following tables summarize the quantitative data from preclinical studies, highlighting the efficacy of this compound in combination with other anti-TB agents in reducing bacterial load and preventing relapse.
Table 1: Bactericidal Activity of this compound Monotherapy and Combination Therapy in BALB/c Mice
| Treatment Group | Duration | Mean Log10 CFU Reduction in Lungs (vs. Vehicle) |
| This compound (20 mg/kg) | 4 weeks | 2.02[5][9] |
| This compound (20 mg/kg) | 8 weeks | 2.51[5][9] |
| BDQ (25 mg/kg) | 8 weeks | 3.93[5][9] |
| This compound + BDQ + LZD | 8 weeks | Lungs culture-negative |
| This compound + BDQ + PZA | 4 weeks | Lungs culture-negative[4][7][8] |
| This compound + BDQ + PZA | 8 weeks | Lungs culture-negative[4][7][8] |
Table 2: Relapse Rates in Murine TB Models Following Treatment with this compound-Containing Regimens
| Mouse Model | Treatment Regimen | Treatment Duration | Post-Treatment Follow-up | Relapse Rate (%) |
| C3HeB/FeJ | This compound + BDQ + PZA | 8 weeks | Not specified | 0[4][7][8][10] |
| C3HeB/FeJ | This compound + BDQ + LZD | 8 weeks | Not specified | 60[7] |
| BALB/c | This compound + BDQ + PZA | 4 weeks | 12 weeks | 73.34[7] |
| BALB/c | This compound + BDQ + PZA | 8 weeks | 12 weeks | 13.33[4][7] |
| BALB/c | BPaL (BDQ + Pretomanid + Linezolid) | 4 weeks | 12 weeks | 86.67[7] |
| BALB/c | BPaL (BDQ + Pretomanid + Linezolid) | 8 weeks | 12 weeks | 6.67[7] |
Experimental Protocols
Protocol 1: Murine Model of TB Relapse (Cornell Model Adaptation)
This protocol is adapted from the well-established Cornell model and is designed to assess the sterilizing activity of this compound-containing regimens.
1. Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Female BALB/c mice (6-8 weeks old)
-
Aerosol infection chamber (e.g., Glas-Col)
-
Middlebrook 7H9 broth and 7H10/7H11 agar
-
This compound, Bedaquiline (BDQ), Pyrazinamide (PZA), and other required anti-TB drugs
-
Oral gavage needles
-
Sterile PBS and tissue homogenizers
2. Experimental Workflow:
Caption: Experimental workflow for the in vivo TB relapse model.
3. Detailed Methodology:
-
Phase 1: Infection
-
Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Infect female BALB/c mice via the aerosol route using a calibrated aerosol generator to deliver approximately 100-200 bacilli to the lungs.
-
Four weeks post-infection, sacrifice a subset of mice to determine the baseline bacterial load (CFU) in the lungs and spleen.
-
-
Phase 2: Treatment
-
Randomly assign the remaining mice to different treatment groups:
-
Vehicle control
-
This compound monotherapy
-
This compound containing combination therapy (e.g., this compound + BDQ + PZA)
-
Standard-of-care regimen (e.g., HRZ) as a positive control.
-
-
Prepare drug formulations for oral gavage. This compound can be prepared in a suitable vehicle such as 0.5% hydroxyethylcellulose with 10% Tween 80.
-
Administer drugs orally once daily, five days a week, for the specified treatment duration (e.g., 4 or 8 weeks). Dosages for a murine model could be: this compound (20 mg/kg), BDQ (25 mg/kg), and PZA (150 mg/kg).[9]
-
-
Phase 3: Rest Period
-
After the completion of the treatment period, cease all drug administration.
-
House the mice under standard conditions for a "rest" period of 12 weeks to allow for the regrowth of any persistent bacilli.
-
-
Phase 4: Relapse Assessment
-
At the end of the rest period, euthanize all mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the entire organs in sterile PBS.
-
Plate serial dilutions of the homogenates onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
Relapse is defined as the presence of one or more CFU in the lungs or spleen of a treated mouse.
-
Proposed Signaling Pathway Modulation by this compound
Riminophenazines, including clofazimine and this compound, have been shown to possess immunomodulatory properties in addition to their direct antibacterial effects. Recent studies indicate that these compounds can inhibit host innate immune signaling pathways, which may contribute to their overall therapeutic effect by dampening excessive inflammation.
Caption: Proposed mechanism of this compound-mediated immunomodulation.
This compound, similar to clofazimine, has been observed to inhibit the activation of key signaling pathways in the host's innate immune response to Mtb infection.[4][5][11] This includes the inhibition of the NF-κB, JNK, and ERK pathways.[4][5] By dampening the phosphorylation cascades that lead to the activation of these transcription factors, this compound can reduce the production of pro-inflammatory cytokines and type I interferons.[4][5][11] This immunomodulatory effect could be beneficial in preventing excessive lung pathology during TB infection and treatment.
Conclusion
This compound is a promising anti-tuberculosis drug candidate with potent bactericidal and sterilizing activity, particularly when used in combination regimens. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's efficacy in preventing TB relapse using a murine model. The ability of this compound to modulate host innate immune signaling pathways presents an additional area of interest for further investigation into its mechanism of action and its overall contribution to the successful treatment of tuberculosis. These application notes and protocols are intended to guide researchers in the preclinical assessment of this compound and other novel anti-TB agents.
References
- 1. Transcriptional and Physiological Changes during Mycobacterium tuberculosis Reactivation from Non-replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clofazimine reverses the inhibitory effect of Mycobacterium tuberculosis derived factors on phagocyte intracellular killing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Optimizing TBI-166 dosage for maximum efficacy in mice
Welcome to the technical support center for TBI-166. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in preclinical murine models of tuberculosis. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a next-generation riminophenazine analog of clofazimine (CFZ).[1][2][3][4][5][6][7][8] It is an orally active anti-tuberculosis agent developed to provide efficacy comparable or superior to CFZ but with a reduced potential for skin discoloration, a common side effect of CFZ.[1][2][9][10] While its exact mechanism is not fully elucidated, like other riminophenazines, its anti-mycobacterial activity is thought to involve multiple pathways, including the generation of reactive oxygen species and interference with bacterial membrane function and energy metabolism. This compound may also act as a CYP3A4 inhibitor, which can affect the metabolism of co-administered drugs.[10][11]
Q2: What are the recommended mouse models for this compound efficacy testing? A2: The most commonly used mouse strains for evaluating the efficacy of this compound against Mycobacterium tuberculosis are BALB/c and C3HeB/FeJ mice.[12][13][14][15] BALB/c mice are a standard model for chronic tuberculosis infection. C3HeB/FeJ mice are notable for developing hypoxic, caseous granulomas that more closely mimic human lung pathology.[11][16]
Q3: What is a typical dosage range and administration route for this compound in mice? A3: this compound is administered orally (e.g., via gavage). In murine models, it has shown dose-dependent efficacy at ranges from 10 mg/kg to 80 mg/kg.[2][9][17] A frequently used and effective dose in both monotherapy and combination studies is 20 mg/kg, administered once daily.[2][13][18]
Q4: What dosing frequency provides the best efficacy? A4: Studies comparing different administration intervals have shown that once-daily (QD) administration of this compound is more efficacious than intermittent dosing, such as three times a week (TIW) or twice a week (BIW).[13][19] Daily dosing leads to a greater reduction in bacterial load in both the lungs and spleen over the course of treatment.[13][19][20]
Q5: How effective is this compound in combination with other anti-TB drugs? A5: this compound shows significant synergistic or additive effects when combined with other anti-tuberculosis agents.[10] Particularly potent combinations identified in murine models include regimens with bedaquiline (BDQ), pyrazinamide (PZA), and linezolid (LZD).[12][14][15][18] For example, the combination of this compound, BDQ, and PZA has demonstrated strong bactericidal and sterilizing activity, leading to culture-negative lungs and no relapse after 8 weeks of treatment in C3HeB/FeJ mice.[11][12][14][16]
Troubleshooting Guide
Problem: Suboptimal or no significant reduction in bacterial CFU counts.
| Possible Cause | Recommended Solution |
| Incorrect Dosage | Verify dose calculations. Efficacy is dose-dependent, with doses of 10-80 mg/kg being effective.[2] A dose of 20 mg/kg is a common starting point.[18] Ensure the dose is appropriate for the specific mouse model and infection stage. |
| Ineffective Drug Formulation/Administration | This compound is lipophilic. Ensure it is properly suspended in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) before administration. Confirm the accuracy and consistency of your oral gavage technique to ensure the full dose is delivered. |
| Inappropriate Dosing Frequency | Once-daily (QD) administration has been shown to be superior to intermittent dosing (TIW or BIW).[13][19] If using an intermittent schedule, consider switching to daily administration. |
| Insufficient Treatment Duration | This compound, similar to clofazimine, can exhibit delayed activity and may not show strong early bactericidal effects in the first two weeks.[2][13] Efficacy studies typically require treatment durations of 4 to 12 weeks to observe significant CFU reduction.[9][14][18] |
| Mouse Model Selection | The choice of mouse model can influence outcomes. While BALB/c mice are standard, C3HeB/FeJ mice form caseous necrotic granulomas that can be harder for drugs to penetrate, potentially requiring longer treatment or combination therapy.[16] |
Problem: High variability in CFU counts between individual mice.
| Possible Cause | Recommended Solution |
| Inconsistent Infection Load | Ensure the aerosol infection protocol is standardized to deliver a consistent initial bacterial load to the lungs of all mice in the cohort. |
| Variable Drug Administration | Inconsistent oral gavage technique can lead to variable dosing. Ensure all technicians are thoroughly trained and use a consistent method. Consider weighing mice regularly to adjust for changes in body weight. |
| Underlying Health Issues | Monitor the general health of the animals. Underlying health problems can affect an individual mouse's response to both infection and treatment. |
Data Presentation
Table 1: Dose-Response of this compound Monotherapy in Chronic Murine TB Model (BALB/c)
| Dose (mg/kg) | Treatment Duration | Mean Log₁₀ CFU Reduction vs. Untreated Control (Lungs) | Reference |
| 10 | 4 weeks | ~1.7 | [2][9] |
| 20 | 4 weeks | ~2.0 | [2][9][18] |
| 40 | 4 weeks | ~2.1 | [2][9] |
| 80 | 4 weeks | ~2.2 | [2][9] |
| 20 | 8 weeks | ~2.5 | [18] |
Data synthesized from studies in M. tuberculosis H37Rv-infected BALB/c mice.
Table 2: Efficacy of this compound (20 mg/kg) by Dosing Frequency in BALB/c Mice
| Dosing Frequency | Treatment Duration | Mean Log₁₀ CFU Reduction vs. Untreated Control (Lungs) | Mean Log₁₀ CFU Reduction vs. Untreated Control (Spleen) | Reference |
| Once Daily (QD) | 12 weeks | ~3.0 | ~3.5 | [13] |
| Thrice Weekly (TIW) | 12 weeks | ~2.0 | ~2.5 | [13] |
| Twice Weekly (BIW) | 12 weeks | ~2.1 | ~2.6 | [13] |
Note: All regimens included a loading dose of 20 mg/kg daily for the first 2 weeks.[13][19]
Table 3: Efficacy of this compound (20 mg/kg) in Combination Regimens in BALB/c Mice
| Regimen | Treatment Duration | Mean Log₁₀ CFU in Lungs | Reference |
| Untreated Control | 4 weeks | ~5.5 | [15][18] |
| This compound + BDQ | 4 weeks | ~1.2 | [15] |
| This compound + PZA | 4 weeks | ~1.8 | [15] |
| This compound + BDQ + LZD | 4 weeks | ~0.9 | [15][18] |
| This compound + BDQ + PZA | 4 weeks | Culture Negative | [11][12][16] |
| Untreated Control | 8 weeks | ~6.4 | [15][18] |
| This compound + BDQ | 8 weeks | Culture Negative | [10][15] |
| This compound + BDQ + LZD | 8 weeks | Culture Negative | [15][18] |
BDQ: Bedaquiline; PZA: Pyrazinamide; LZD: Linezolid. Doses for other drugs were standard for murine models.[18]
Visualizations
Caption: Experimental workflow for a murine this compound efficacy study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. biocat.com [biocat.com]
- 4. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound | Bacterial | 1353734-12-9 | Invivochem [invivochem.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Technical Support Center: TBI-166 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TBI-166. Our aim is to help you overcome common challenges, particularly those related to its solubility, to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active riminophenazine analogue and an anti-tuberculosis agent.[1][2] It is a derivative of clofazimine, developed to offer similar or enhanced efficacy with fewer side effects, such as skin discoloration.[3][4][5][6] While its full mechanism is still under investigation, this compound is understood to inhibit key pathways in the oxidative phosphorylation and ATP synthesis of Mycobacterium tuberculosis.[7] It may also act as a CYP3A4 inhibitor.[7]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.
Q3: What is the known solubility of this compound?
A3: The solubility of this compound in DMSO has been determined and is summarized in the table below. It is important to note that this compound, like its parent compound clofazimine, has poor aqueous solubility.[3]
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 9.09 | 15.42 |
| Data sourced from InvivoChem.[8] |
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure you are not exceeding the known solubility limit of 9.09 mg/mL in DMSO.[8]
-
Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes to aid dissolution.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any clumps of powder and enhance solubilization.
-
Vortexing: Vortex the solution for 1-2 minutes to ensure it is thoroughly mixed.
-
Issue 2: After adding my this compound stock solution to the cell culture medium, I observe precipitation.
-
Possible Cause: this compound has low aqueous solubility, and adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity and solubility issues.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can help maintain the solubility of this compound.
-
Pre-warm Medium: Add the this compound stock solution to a pre-warmed (37°C) cell culture medium.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can sometimes help to stabilize poorly soluble compounds.
-
Issue 3: I am observing inconsistent results between experiments.
-
Possible Cause: This could be due to incomplete solubilization of this compound or precipitation of the compound during the experiment, leading to variations in the effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before each use, carefully inspect your stock solution for any signs of precipitation. If present, warm and sonicate the solution as described above.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment from a clear stock solution. Avoid using diluted solutions that have been stored for extended periods.
-
Consistent Protocol: Adhere strictly to a standardized protocol for preparing and diluting your this compound solutions to ensure consistency across all experiments.
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate Required Mass: Based on the molecular weight of this compound (589.61 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 5.896 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Solubilization: To ensure complete dissolution, vortex the solution for 1-2 minutes. If necessary, place the vial in a 37°C water bath for 5-10 minutes, followed by brief sonication.
-
Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Visualizations
Caption: Proposed mechanism of this compound in M. tuberculosis.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. biocat.com [biocat.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 4. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Bacterial | 1353734-12-9 | Invivochem [invivochem.com]
Technical Support Center: TBI-166 Drug-Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction profile of TBI-166 with other anti-tuberculosis (TB) drugs.
Frequently Asked Questions (FAQs)
Q1: What is known about the in vitro drug-drug interaction profile of this compound with other anti-TB drugs?
A1: In vitro studies using the checkerboard method have assessed the pharmacological interactions between this compound and several other anti-TB drugs. These studies found that this compound does not exhibit antagonism or synergy with isoniazid (INH), rifampin (RFP), bedaquiline (BDQ), pretomanid (PMD), linezolid (LZD), or pyrazinamide (PZA). The interaction between this compound and these drugs was characterized as indifferent[1].
Q2: Are there any in vivo data on the interaction of this compound with other TB drugs?
A2: Yes, in vivo studies in murine models of TB have demonstrated that this compound, when used in combination with other anti-TB drugs, can significantly enhance bactericidal activity. For instance, combination regimens such as this compound+BDQ+LZD and this compound+BDQ+PZA have shown superior efficacy compared to the standard first-line regimen (INH+RFP+PZA) and other experimental regimens[1][2]. The addition of this compound to regimens containing bedaquiline (BDQ) and pyrazinamide (PZA) has been shown to significantly increase the bactericidal activities of these drugs[1][2].
Troubleshooting Guides
Issue: Unexpected potentiation of effect observed when co-administering this compound with a CYP3A4 substrate.
Potential Cause: this compound is a riminophenazine analog, similar to clofazimine (CFZ). It has been hypothesized that this compound may act as a CYP3A4 inhibitor, similar to clofazimine[2]. If this compound inhibits CYP3A4, the metabolism of co-administered drugs that are substrates of this enzyme, such as bedaquiline, could be reduced. This would lead to increased plasma concentrations and potentially enhanced efficacy or toxicity of the co-administered drug[1].
Troubleshooting Steps:
-
Review the metabolic pathway of the co-administered drug: Confirm if it is a known substrate of CYP3A4.
-
Conduct a pharmacokinetic study: Measure the plasma concentrations of the co-administered drug in the presence and absence of this compound to determine if there is a significant change in exposure (AUC, Cmax).
-
Perform an in vitro CYP450 inhibition assay: Directly assess the inhibitory potential of this compound on human liver microsomes or recombinant CYP3A4 enzymes.
Data Presentation
Table 1: Summary of In Vivo Pharmacodynamic Interactions of this compound with other Anti-TB Drugs in Murine Models
| Combination Regimen | Observation in BALB/c Mice | Reference |
| This compound + Bedaquiline (BDQ) | Showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). The mean lung CFU count of mice receiving this combination was significantly lower than that of the BDQ-alone group. | [1] |
| This compound + Pyrazinamide (PZA) | Demonstrated significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). This compound significantly enhanced the activity of PZA. | [1] |
| This compound + Bedaquiline (BDQ) + Linezolid (LZD) | This was the most effective combination tested in one study, with the mean lung CFU count decreasing to undetectable levels in all mice after 8 weeks of treatment. | [1][2] |
| This compound + Bedaquiline (BDQ) + Pretomanid (PMD) | Showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). | [1] |
| This compound + Bedaquiline (BDQ) + Pretomanid (PMD) + Linezolid (LZD) | This regimen also showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). | [1] |
| This compound + Bedaquiline (BDQ) + Pyrazinamide (PZA) | Showed similar or stronger early bactericidal activity, bactericidal activity, and sterilizing activity compared to the BPaL regimen (BDQ+PMD+LZD). | [2] |
Experimental Protocols
Protocol: In Vitro Assessment of Drug-Drug Interaction using the Checkerboard Method
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the interacting drug in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug.
-
Assay Plate Setup: In a 96-well microtiter plate, add the diluted drugs in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
Inoculation: Inoculate the wells with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination to determine the nature of the interaction. The formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Synergy: FIC index ≤ 0.5
-
Indifference (or Additivity): 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Mandatory Visualization
Caption: Hypothesized metabolic pathway of this compound.
Caption: General experimental workflow for DDI assessment.
References
- 1. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing TBI-166 side effects in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TBI-166 in long-term studies. The focus is on minimizing and managing potential side effects based on the known profile of this compound and the broader riminophenazine class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as Pyrifazimine, is a riminophenazine antibiotic and an analog of clofazimine.[1] It is being developed for the treatment of tuberculosis (TB), including multidrug-resistant strains.[2][3] Its mechanism of action is believed to be membrane-directed, interfering with microbial DNA and producing reactive oxygen species.[4]
Q2: What are the known and potential long-term side effects of this compound?
A2: this compound was designed to have a better side-effect profile than its parent compound, clofazimine. The most anticipated side effect is skin discoloration (a pinkish to brownish-black pigmentation), although it is reported to be less pronounced than with clofazimine.[3][5][6] Based on the profile of the riminophenazine class, other potential long-term side effects to monitor include:
-
Gastrointestinal: Abdominal pain, nausea, vomiting, and diarrhea.[2][7]
-
Ocular: Dryness, irritation, and discoloration of the conjunctiva and cornea.[2][8]
-
Cardiac: Potential for QT interval prolongation.[9]
-
Dermatological: Besides discoloration, ichthyosis (dry, scaly skin), rash, and pruritus may occur.[2]
Preclinical studies in mice indicated that this compound was well-tolerated at the doses administered, with no adverse events identified.[1]
Q3: How does the side-effect profile of this compound compare to clofazimine?
A3: this compound was specifically developed to reduce the skin discoloration associated with clofazimine.[10] While this compound still has the potential to cause skin pigmentation, studies have shown it to be less severe.[3][6] The gastrointestinal and other side effects are expected to be similar to clofazimine and should be monitored closely in long-term studies.
Q4: Are there any known drug-drug interactions with this compound?
A4: Clofazimine, the parent compound of this compound, is a moderate to strong inhibitor of the cytochrome P450 enzyme CYP3A4/5.[11][12] This can lead to increased plasma concentrations of co-administered drugs that are metabolized by this enzyme.[13] It is plausible that this compound may also inhibit CYP3A4, and therefore, caution should be exercised when co-administering this compound with other medications.[14] It is recommended to perform in vitro CYP inhibition assays and conduct drug-drug interaction studies if co-administration with CYP3A4 substrates is anticipated.
Troubleshooting Guides
Dermatological Side Effects: Skin Discoloration
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid or severe skin discoloration in animal models. | High dose levels, prolonged exposure, or increased photosensitivity. | 1. Review and potentially adjust the dosing regimen. Consider intermittent dosing schedules. 2. Ensure standardized and controlled lighting conditions in animal housing to minimize UV exposure. 3. Perform quantitative assessment of skin pigmentation at regular intervals. 4. Conduct histopathological examination of skin biopsies to characterize the pigmentation. |
| Difficulty in quantifying the degree of skin discoloration. | Subjective visual assessment lacks precision. | 1. Implement objective, quantitative methods such as colorimetry or spectrophotometry. 2. Utilize digital imaging with color calibration for standardized photographic documentation. 3. Correlate quantitative skin color measurements with drug concentration in skin tissue samples. |
Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss, diarrhea, or signs of abdominal distress in animal models. | Drug-induced gastrointestinal toxicity. | 1. Monitor food and water intake and body weight daily. 2. Perform regular clinical observations for signs of GI distress (e.g., changes in posture, activity, fecal consistency). 3. Consider dose reduction or splitting the daily dose. 4. At study termination, perform gross pathological and histopathological examination of the entire gastrointestinal tract. |
| Inconsistent presentation of GI side effects across a study cohort. | Variability in individual animal susceptibility or gut microbiota. | 1. Ensure a consistent diet and housing environment for all animals. 2. Consider collecting fecal samples for gut microbiota analysis to investigate potential correlations. 3. Increase the frequency of clinical observations for all animals to detect subtle signs of GI upset. |
Cardiac Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Suspected cardiac effects, such as changes in heart rate or rhythm. | Potential for drug-induced QT interval prolongation. | 1. Conduct a thorough cardiovascular safety pharmacology study in a relevant non-rodent species (e.g., conscious non-human primates) using telemetry. 2. Monitor ECGs at baseline and at multiple time points after dosing, especially at the time of expected peak plasma concentration (Tmax). 3. Evaluate the effect on heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's). |
| Difficulty in interpreting ECG data from animal models. | Restraint-related stress can affect cardiovascular parameters. | 1. Utilize jacketed external telemetry systems for continuous ECG monitoring in conscious, unrestrained animals to minimize stress-induced artifacts.[1][11] 2. Ensure proper acclimation of animals to the experimental procedures. 3. Consult with a veterinary cardiologist or a safety pharmacologist for data interpretation. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Skin Discoloration
Objective: To quantitatively measure changes in skin pigmentation in animal models during long-term treatment with this compound.
Methodology:
-
Animal Model: A relevant species with observable skin, such as the Hartley guinea pig or specific strains of mice.
-
Baseline Measurement: Prior to the first dose of this compound, measure the baseline skin color at designated, shaved areas (e.g., dorsal back, ears) using a calibrated colorimeter or a spectrophotometer. Record the Lab* color values.
-
Dosing: Administer this compound according to the study protocol.
-
Regular Monitoring: At specified intervals (e.g., weekly), measure the skin color at the same designated areas. Ensure consistent lighting and instrument calibration for each measurement.
-
Photographic Documentation: Capture high-resolution digital photographs of the measurement sites at each time point using a standardized setup with a color reference card.
-
Data Analysis: Analyze the change in Lab* values over time compared to baseline and to a vehicle-treated control group. The ΔE* value can be calculated to represent the total color difference.
-
Histopathology (Optional): At the end of the study, collect skin biopsies from the measured areas for histopathological analysis to identify the location and nature of the pigment deposits (e.g., using Fontana-Masson stain for melanin).[2]
Protocol 2: Monitoring of Gastrointestinal Health
Objective: To monitor for and characterize potential gastrointestinal side effects of this compound in a long-term rodent study.
Methodology:
-
Daily Clinical Observations:
-
Record daily observations for each animal, including general appearance, posture, and activity level.
-
Note any signs of abdominal discomfort, such as hunched posture or reluctance to move.
-
Visually inspect feces for changes in consistency (e.g., diarrhea, soft stools). A fecal scoring system can be implemented.
-
-
Body Weight and Food/Water Intake:
-
Measure and record the body weight of each animal daily for the first week and then at least three times a week for the remainder of the study.
-
Measure and record food and water consumption daily or at regular intervals.
-
-
Gastrointestinal Transit Time (Optional):
-
At selected time points during the study, gastrointestinal transit time can be assessed by administering a non-absorbable marker (e.g., carmine red or charcoal meal) and measuring the time to its first appearance in the feces.
-
-
Pathology:
-
At the end of the study, perform a complete necropsy with a thorough examination of the entire gastrointestinal tract.
-
Collect tissue samples from the stomach, duodenum, jejunum, ileum, cecum, and colon for histopathological evaluation.
-
Protocol 3: Cardiovascular Safety Assessment in Non-Human Primates
Objective: To evaluate the potential for this compound to cause QT interval prolongation in conscious, telemetered non-human primates.
Methodology:
-
Animal Model and Instrumentation:
-
Acclimation:
-
Allow animals to acclimate to the housing and telemetry equipment before the start of the study.
-
-
Study Design:
-
A crossover or parallel-group design can be used. Each animal should receive a vehicle control and at least three dose levels of this compound. A positive control (e.g., moxifloxacin) should also be included to validate the sensitivity of the model.
-
-
ECG and Hemodynamic Monitoring:
-
Record continuous ECG, heart rate, and blood pressure data at baseline (pre-dose) and for at least 24 hours post-dose.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at time points corresponding to the ECG recordings to establish a concentration-response relationship.
-
-
Data Analysis:
-
Analyze ECG intervals (PR, QRS, QT) and correct the QT interval for heart rate (QTc).
-
Compare the QTc changes from baseline for this compound-treated groups with the vehicle control group.
-
Correlate QTc changes with the plasma concentrations of this compound.
-
The study design should be aligned with the recommendations of the ICH S7B guideline.[15][16]
-
Visualizations
Caption: Hypothesized pathway of this compound induced skin hyperpigmentation.
Caption: Workflow for assessing cardiac safety of this compound.
References
- 1. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Pigmentation Workup: Procedures, Histologic Findings [emedicine.medscape.com]
- 3. A survey of skin tone assessment in prospective research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Drug-Induced Pigmentation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Animal Models of Gastrointestinal Disease - Creative Bioarray [dda.creative-bioarray.com]
- 8. Quantitative Assessment of Hyperpigmentation Changes in Human Skin after Microneedle Mesotherapy Using the Gray-Level Co-Occurrence Matrix (GLCM) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjpsronline.com [wjpsronline.com]
- 14. youtube.com [youtube.com]
- 15. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of TBI-166
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of TBI-166.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?
A1: this compound is a lipophilic compound, a characteristic that influences its absorption and distribution. It is an analogue of clofazimine and was developed to have improved physicochemical and pharmacokinetic properties, including a lower potential for skin discoloration.[1][2] While specific solubility and permeability data under various pH conditions are not publicly detailed, its lipophilicity suggests that it may face challenges with dissolution in the aqueous environment of the gastrointestinal (GI) tract.
Q2: What are the primary challenges in achieving high oral bioavailability for a lipophilic compound like this compound?
A2: The main obstacles for oral delivery of lipophilic drugs like this compound are poor aqueous solubility and dissolution rate in the GI fluids.[1][3] These factors can lead to low and variable absorption, resulting in suboptimal drug exposure and inconsistent therapeutic effects. Additionally, some lipophilic compounds can be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs?
A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[1][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.[3][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[3][6][7]
-
Nanotechnology: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and facilitate transport across the intestinal epithelium.[2][8]
Troubleshooting Guides
Issue 1: Low and/or Variable Plasma Concentrations of this compound in Preclinical Animal Studies
Possible Causes:
-
Poor dissolution of the crystalline this compound in the gastrointestinal fluid.
-
Precipitation of the drug in the GI tract after initial dissolution.
-
High first-pass metabolism.
-
Efflux by intestinal transporters like P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Characterize the solid state of your this compound sample: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity of your drug substance. An amorphous form is generally more soluble than a crystalline form.
-
Evaluate different formulation strategies:
-
Micronization/Nanonization: Reduce the particle size of this compound to increase its surface area and dissolution rate.
-
Lipid-Based Formulations: Given this compound's lipophilicity, lipid-based systems are a promising approach. Formulations like SEDDS can be developed to maintain the drug in a solubilized state in the gut.
-
-
Conduct in vitro permeability studies: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Perform in vitro metabolism studies: Utilize liver microsomes to evaluate the extent of first-pass metabolism.
The following table summarizes potential formulation approaches to enhance this compound bioavailability:
| Formulation Strategy | Principle of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Micronization/ Nanonization | Increases surface area, leading to a higher dissolution rate.[1][4] | Simple and widely applicable. | Can lead to particle aggregation. May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility.[3][5] | Significant increase in solubility and dissolution. | Physical instability (recrystallization) can be a concern during storage. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid vehicle, which facilitates its absorption via the lymphatic pathway, potentially reducing first-pass metabolism.[6][7] | High drug loading is possible for lipophilic drugs. Can bypass first-pass metabolism. | Excipient selection and formulation optimization can be complex. |
| Nanoparticle Formulations (e.g., SLNs, NLCs) | Encapsulates the drug, increasing its stability and facilitating its transport across the intestinal barrier.[2][8] | Can improve both solubility and permeability. Offers the potential for targeted delivery. | Manufacturing processes can be complex and costly. Long-term stability needs to be assessed. |
SLNs: Solid Lipid Nanoparticles, NLCs: Nanostructured Lipid Carriers
Experimental Protocols
In Vitro Permeability Assay Using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
Permeability Assessment:
-
The test compound (this compound) is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. This determines the apparent permeability coefficient (Papp) in the A-to-B direction.
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A). The compound is added to the basolateral side, and its transport to the apical side is measured.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[11]
-
Inhibitor Studies: To identify the specific transporter involved (e.g., P-gp), the permeability assay can be repeated in the presence of a known inhibitor of that transporter.[9]
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats or BALB/c mice are used. Animals should be fasted overnight before dosing.[12]
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., a lipid-based formulation or a suspension) and administered orally via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Serial bleeding from the same animal is preferred to reduce inter-animal variability.[13]
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Elimination half-life.
-
Visualizations
Caption: Workflow for enhancing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Nanotechnology: A novel tool to enhance the bioavailability of micronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-Cell Bispecific Antibody Experiments
A Note on TBI-166: Initial searches indicate that this compound is an investigational drug for tuberculosis and is not classified as a T-cell bispecific antibody. This guide provides troubleshooting advice applicable to T-cell bispecific antibody (TCB) experiments in general.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during T-cell bispecific antibody (TCB) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a T-cell bispecific antibody?
A T-cell bispecific antibody (TCB) is an artificial protein that can simultaneously bind to two different types of antigens. In the context of cancer immunotherapy, one arm of the TCB is designed to bind to a tumor-associated antigen (TAA) on the surface of a cancer cell, while the other arm binds to the CD3 receptor on the surface of a T-cell.[1][2] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse.[1] This engagement activates the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which ultimately induce the death of the tumor cell.[1][3] This process is independent of the major histocompatibility complex (MHC) recognition, which is a common mechanism of tumor immune evasion.[1][4]
Q2: What are the common causes of inconsistent results in TCB cytotoxicity assays?
Inconsistent results in TCB cytotoxicity assays can stem from several factors:
-
Effector to Target Cell (E:T) Ratio: The ratio of T-cells (effector cells) to tumor cells (target cells) is critical. A low E:T ratio may not result in significant tumor cell lysis, while a very high ratio can lead to non-specific killing.
-
T-cell Quality and Activation State: The health and activation status of the T-cells used are paramount. T-cell exhaustion, characterized by reduced proliferation and cytokine production, can severely impair the efficacy of the TCB.[5] The baseline T-cell count and the ratio of effector T-cells to regulatory T-cells (Tregs) can also influence the outcome.[5]
-
Target Antigen Expression: The level of expression of the tumor-associated antigen on the target cells can vary between cell lines and even within a single population. Low or heterogeneous expression will lead to variable cytotoxicity.
-
TCB Integrity and Stability: The structural integrity and stability of the TCB are crucial for its function. Issues such as aggregation or degradation can compromise its binding affinity and overall efficacy.[6]
Q3: How can I minimize the risk of Cytokine Release Syndrome (CRS) in my in vitro experiments?
Cytokine Release Syndrome (CRS) is a significant concern in the clinical application of TCBs and can be modeled in vitro.[6][7] To minimize excessive cytokine release in your experiments:
-
Titrate the TCB Concentration: Use a dose-response curve to identify the optimal concentration of your TCB that induces potent cytotoxicity without causing excessive cytokine production.
-
Monitor Key Cytokines: Measure the levels of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-2.[6]
-
Optimize the E:T Ratio: A lower E:T ratio can sometimes reduce the magnitude of cytokine release.
-
Whole Blood Assays: Utilize whole blood assays to better mimic the physiological environment and assess the risk of CRS.[6]
Troubleshooting Guides
Issue 1: Low or No Target Cell Lysis
| Potential Cause | Troubleshooting Step |
| Suboptimal E:T Ratio | Perform a titration of the E:T ratio (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio for your specific cell lines and TCB. |
| Poor T-cell Health | Ensure T-cells are properly thawed, rested, and handled. Use freshly isolated T-cells whenever possible. Assess T-cell viability and activation markers (e.g., CD69, CD25) before starting the assay. |
| Low Target Antigen Expression | Verify the expression of the target antigen on your tumor cell line using flow cytometry. If expression is low, consider using a different cell line or a method to upregulate antigen expression. |
| Inactive TCB | Confirm the integrity and binding activity of your TCB using methods like ELISA or Surface Plasmon Resonance (SPR). |
Issue 2: High Background Lysis in Control Groups
| Potential Cause | Troubleshooting Step |
| Alloreactivity of T-cells | If using T-cells from a different donor than the target cells, there may be some level of allogeneic reactivity. Use of a well-characterized and stable source of T-cells is recommended. |
| Non-Specific T-cell Activation | Ensure that the T-cells are not being activated by other components in the culture medium. Use appropriate controls, including T-cells and target cells alone, and T-cells with a non-targeting control bispecific antibody. |
| Target Cell Instability | Some tumor cell lines have high rates of spontaneous death. Assess the viability of your target cells alone over the course of the experiment. |
Experimental Protocols
Protocol: In Vitro TCB-Mediated Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic potential of a TCB using a luminescence-based assay that measures the release of a cytosolic enzyme from lysed cells.
Materials:
-
Target tumor cells expressing the antigen of interest.
-
Human T-cells (e.g., purified from peripheral blood mononuclear cells - PBMCs).
-
T-cell bispecific antibody (TCB).
-
Isotype control bispecific antibody.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Luminescence-based cytotoxicity assay kit.
-
96-well white, clear-bottom assay plates.
Methodology:
-
Target Cell Plating:
-
Harvest and count the target tumor cells.
-
Plate the target cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 50 µL of culture medium.
-
Incubate the plate for 4 hours at 37°C, 5% CO2 to allow the cells to adhere.
-
-
TCB Preparation:
-
Prepare a serial dilution of the TCB and the isotype control antibody in culture medium.
-
-
T-cell Preparation:
-
Thaw and rest the T-cells overnight.
-
On the day of the assay, count the T-cells and adjust the concentration to achieve the desired E:T ratio (e.g., for a 10:1 E:T ratio with 1 x 10^4 target cells, you will need 1 x 10^5 T-cells per well).
-
-
Co-culture:
-
Add 25 µL of the diluted TCB or control antibody to the wells containing the target cells.
-
Add 25 µL of the T-cell suspension to the wells.
-
The final volume in each well should be 100 µL.
-
Set up control wells:
-
Target cells only (spontaneous release).
-
Target cells with lysis buffer (maximum release).
-
T-cells only.
-
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Lysis Measurement:
-
Following the manufacturer's instructions for the cytotoxicity assay kit, add the lysis detection reagent to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the % specific lysis against the TCB concentration to generate a dose-response curve.
-
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of a Hypothetical TCB
| TCB Concentration (ng/mL) | % Specific Lysis (Mean ± SD) |
| 0.01 | 5.2 ± 1.5 |
| 0.1 | 25.8 ± 3.2 |
| 1 | 68.4 ± 5.1 |
| 10 | 85.1 ± 4.3 |
| 100 | 88.9 ± 3.9 |
| 1000 | 90.3 ± 3.5 |
Table 2: Cytokine Profile in Supernatants from TCB Assay
| Treatment | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| T-cells + Target Cells (No TCB) | < 10 | < 5 | < 5 |
| T-cells + Target Cells + Isotype Control | 12.5 | 8.2 | 6.7 |
| T-cells + Target Cells + TCB (1 ng/mL) | 150.3 | 85.6 | 45.2 |
| T-cells + Target Cells + TCB (10 ng/mL) | 850.7 | 450.1 | 220.9 |
Visualizations
Caption: Mechanism of action of a T-cell bispecific antibody.
Caption: Experimental workflow for a TCB-mediated cytotoxicity assay.
References
- 1. Stepping forward: T-cell redirecting bispecific antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacokinetics of Approved Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a T cell-dependent bispecific antibody as a breakthrough immunotherapy against refractory colorectal cancer with an oncogenic mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-Cell Characteristics: Bispecific Antibody Treatment [reachmd.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. benthamdirect.com [benthamdirect.com]
TBI-166 Stability and Storage: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions for the investigational anti-tuberculosis agent, TBI-166. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
For long-term storage, solid this compound should be stored at -20°C.
Q2: How should I store stock solutions of this compound?
Prepared stock solutions of this compound have different stability profiles depending on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1]
Q3: Is this compound stable at room temperature?
This compound is stable at ambient temperatures for a few days, which is generally sufficient for shipping and handling purposes. However, for storage in the laboratory, it is best to adhere to the recommended refrigerated or frozen conditions to ensure long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | - Ensure that solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots of stock solutions.[1] - Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Precipitation observed in this compound solution upon storage. | Poor solubility or supersaturation in the chosen solvent. | - Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. - If using aqueous buffers, be aware that the stability of similar compounds like clofazimine is limited, and storage for more than a day is not recommended.[2] |
| Discoloration of this compound solution. | Potential degradation of the compound. | - Discard the solution and prepare a fresh one from a properly stored stock. - Consider the possibility of photodegradation if the solution was exposed to light for extended periods. While specific data for this compound is unavailable, related compounds can be light-sensitive. |
| Inconsistent results between experiments. | Instability of this compound in the experimental medium (e.g., cell culture media). | - Minimize the pre-incubation time of this compound in the experimental medium before starting the assay. - Prepare fresh dilutions in the medium for each experiment. |
Stability and Storage Conditions Summary
The following table summarizes the known stability and storage conditions for this compound.
| Form | Storage Temperature | Duration | Reference |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month | [1] |
| Solid Compound | Room Temperature | A few days (for shipping) | |
| Solid Compound | -20°C | Long-term |
Note: The stability of this compound in various experimental solvents and buffers has not been extensively reported in publicly available literature. Researchers should validate the stability of this compound in their specific experimental systems.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol: General Stability Assessment using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or formulation, based on a published stability-indicating HPLC-DAD method.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a Diode Array Detector (DAD)
-
Kromasil ODS column (250 mm × 4.6 mm, 5 μm) or equivalent
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
-
Chromatographic Conditions (based on a published method):
-
Mobile Phase A: 1% Ammonium formate in water with 0.2% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution program should be developed to separate this compound from its potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 251 nm
-
Column Temperature: Controlled (e.g., 25°C)
-
-
Procedure:
-
Prepare the this compound solution in the desired solvent/buffer at a known concentration.
-
Divide the solution into multiple aliquots for testing at different time points and storage conditions (e.g., 2-8°C, room temperature, 40°C).
-
At each designated time point, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent this compound compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Visualizations
Logical Workflow for this compound Stability Troubleshooting
Caption: Troubleshooting workflow for this compound experiments.
General Experimental Workflow for Stability Testing
Caption: General workflow for this compound stability assessment.
References
Technical Support Center: Addressing TBI-166 Resistance in M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers investigating TBI-166, a promising riminophenazine analog for the treatment of tuberculosis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a riminophenazine analog, is believed to function similarly to clofazimine. Its primary mechanism of action involves targeting the electron transport chain in Mycobacterium tuberculosis, specifically interfering with oxidative phosphorylation and ATP synthesis.[1] It is thought to act as a prodrug that, upon reduction, generates reactive oxygen species (ROS), leading to bacterial cell death.[2][3]
Q2: What are the known mechanisms of resistance to this compound in M. tuberculosis?
A2: The primary mechanism of resistance to this compound and other riminophenazines is the upregulation of the MmpS5-MmpL5 efflux pump.[4][5] This is most commonly caused by mutations in the rv0678 gene, which encodes a transcriptional repressor of this efflux pump.[6][7][8] Mutations in rv0678 lead to derepression of the pump, resulting in increased efflux of the drug from the bacterial cell. Partial cross-resistance between this compound, clofazimine, and bedaquiline has been observed in strains harboring rv0678 mutations.[9][10][11] Additionally, mutations in the genes rv1979c and rv2535c have been associated with clofazimine and bedaquiline resistance, suggesting they may also play a role in this compound resistance, though their precise functions are still under investigation.[5][9][11][12][13]
Q3: What is the expected frequency of spontaneous resistance to this compound?
A3: Spontaneous mutants of M. tuberculosis resistant to this compound have been observed at a frequency of approximately 2.3 x 10⁻⁷.[9]
Q4: Is there cross-resistance between this compound and other anti-tuberculosis drugs?
A4: Yes, partial cross-resistance has been documented. Due to the shared resistance mechanism involving the MmpS5-MmpL5 efflux pump, strains with mutations in rv0678 can exhibit reduced susceptibility to this compound, clofazimine, and bedaquiline.[9][10][11]
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in this compound MIC values for the same M. tuberculosis strain across different experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is used for each assay. Clumping of M. tuberculosis can lead to inconsistent cell numbers. Vortexing with glass beads can help create a more uniform suspension. |
| Evaporation | Microplate wells, especially on the outer edges, are prone to evaporation, which can concentrate the drug and affect results. Seal plates with a breathable membrane or use parafilm and place them in a humidified incubator.[10] |
| Reader Settings | If using a fluorometric or colorimetric readout, optimize the reader settings for your specific microplates and assay volumes to ensure consistent measurements. |
| Incubation Time | Standardize the incubation time for both the bacterial culture and the indicator dye (e.g., Alamar Blue/Resazurin). Variations can lead to differing levels of metabolic activity and, consequently, different MIC readings.[10] |
| Media Composition | Ensure the composition of your culture medium (e.g., Middlebrook 7H9) is consistent between batches, as variations in nutrient availability can affect bacterial growth and drug susceptibility. |
Guide 2: Investigating Efflux Pump-Mediated Resistance
Problem: You suspect efflux pump activity is contributing to this compound resistance in your M. tuberculosis isolates, but your results are inconclusive.
| Potential Cause | Troubleshooting Step |
| Suboptimal Efflux Pump Inhibitor (EPI) Concentration | The concentration of the EPI (e.g., verapamil, reserpine, CCCP) is critical. Determine the MIC of the EPI alone to ensure you are using a sub-inhibitory concentration that does not affect bacterial growth on its own.[14] |
| Incorrect Timing of EPI Addition | Add the EPI to the culture medium at the same time as this compound to ensure it has the opportunity to inhibit the efflux pump before the drug is expelled. |
| EPI Specificity | Not all EPIs are effective against all efflux pumps. If one EPI does not potentiate this compound activity, consider testing others with different mechanisms of action. Verapamil is a commonly used inhibitor of the MmpS5-MmpL5 pump.[15] |
| Insufficient Fold-Change in MIC | A ≥4-fold reduction in the MIC of this compound in the presence of an EPI is generally considered significant. Smaller changes may not be indicative of strong efflux activity. |
| Confirmation with Gene Expression Analysis | To confirm the role of the MmpS5-MmpL5 efflux pump, perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of mmpS5 and mmpL5 in your resistant isolates compared to susceptible controls. Upregulation of these genes would support the efflux-mediated resistance hypothesis. |
Data Presentation
Table 1: Comparative MICs of this compound and Clofazimine against Susceptible and Resistant M. tuberculosis H37Rv Strains
| Strain | Genotype | This compound MIC (µg/mL) | Clofazimine MIC (µg/mL) |
| H37Rv (Wild-Type) | - | 0.063 | 0.25 |
| rv0678 Mutant 1 | rv0678 mutation A | ~0.189 | ~2.5 |
| rv0678 Mutant 2 | rv0678 mutation B | ~0.189 | ~2.5 |
| rv0678 Mutant 3 | rv0678 mutation C | ~0.189 | ~2.5 |
| Data is illustrative and based on reported fold-changes for clofazimine and partial cross-resistance for this compound.[9][10] |
Experimental Protocols
Protocol 1: Determination of this compound MIC using the Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for M. tuberculosis.[6][16][17]
Materials:
-
Sterile 96-well flat-bottom microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound stock solution (dissolved in DMSO)
-
M. tuberculosis culture in mid-log phase
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm or breathable membrane seal
Procedure:
-
Plate Preparation:
-
Add 200 µL of sterile deionized water to all perimeter wells to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to all experimental wells.
-
Create a serial two-fold dilution of this compound directly in the plate, starting from a desired maximum concentration.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the culture to a McFarland standard of 1.0, and then further dilute 1:50 in 7H9 broth to achieve the final inoculum concentration.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the drug dilutions.
-
Include drug-free wells as growth controls and un-inoculated wells as sterile controls.
-
-
Incubation:
-
Seal the plate with parafilm or a breathable membrane and incubate at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After 7 days, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change: blue indicates no growth, while pink indicates growth. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.[6]
-
Visualizations
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
Caption: Primary mechanism of this compound resistance in M. tuberculosis.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]
- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Mutations in Rv0678, Rv2535c, and Rv1979c Confer Resistance to Bedaquiline in Clinical Isolates of Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial efflux pumps and Mycobacterium tuberculosis drug tolerance: Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TBI-166 Combination Therapy Protocols
A Note on TBI-166: Initial analysis of your request for "this compound combination therapy" suggests a potential focus on T-cell bispecific antibodies. However, current scientific literature identifies this compound, also known as Pyrifazimine, as an investigational anti-tuberculosis agent.[1][2] This document is structured in two parts to address both possibilities. The first section provides a technical support guide for the recognized anti-tuberculosis agent, this compound. The second section offers a comprehensive guide for a hypothetical T-cell bispecific antibody (hBsAb) combination therapy, which aligns with the advanced immunology and oncology research context of your request.
Part 1: this compound (Pyrifazimine) for Tuberculosis Research
This section provides troubleshooting and frequently asked questions for researchers working with this compound in combination with other anti-tuberculosis agents in preclinical models.
Troubleshooting Guide: In Vivo Murine Models of Tuberculosis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected bacterial load (CFU) in lungs/spleen after treatment. | 1. Suboptimal dosing or administration frequency.2. Drug-drug antagonism.3. Heterogeneous treatment response in certain mouse strains (e.g., C3HeB/FeJ).[3] | 1. This compound has shown dose-independent bactericidal activity in some models; a dose of 20 mg/kg is often used.[4] Daily administration has been shown to be more effective than intermittent dosing.[5]2. While in vitro studies showed no antagonism with common anti-TB drugs, in vivo interactions can differ.[6] Review literature for the specific combination.3. Consider the mouse model. BALB/c mice show more uniform lesions compared to the caseous necrotic lesions in C3HeB/FeJ mice, which can affect drug efficacy.[3][7] |
| Unexpected toxicity or adverse events in animal models. | 1. Overlapping toxicities with combination drugs (e.g., QT prolongation with bedaquiline).[8][9][10]2. Inhibition of metabolic pathways (e.g., this compound is a moderate CYP3A4 inhibitor, affecting bedaquiline metabolism).[11] | 1. When combining with bedaquiline or other QT-prolonging drugs, regular monitoring (e.g., ECG in larger animal models if feasible) is advised.[10]2. Co-administration can reduce exposure to the toxic M2 metabolite of bedaquiline, which may be beneficial. However, be aware of potential pharmacokinetic interactions.[11] |
| Variability in relapse rates after treatment cessation. | 1. Insufficient treatment duration to achieve sterilization.2. Mouse model variability; C3HeB/FeJ mice can have more persistent infections.[12] | 1. In murine models, 8-week combination regimens of this compound, bedaquiline (BDQ), and pyrazinamide (PZA) have shown no relapses, whereas shorter durations may not be sufficient.[12][13]2. Ensure consistent infection protocols and consider the specific pathological features of the chosen mouse strain.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a riminophenazine analogue, similar to clofazimine.[2] While the exact mechanism is not fully elucidated, it is believed to involve the inhibition of key pathways in the oxidative phosphorylation and ATP synthesis of Mycobacterium tuberculosis.[15] There is also evidence suggesting that the synergistic effect with bedaquiline could be related to increased accumulation of reactive oxygen species (ROS) and inhibition of ATP synthesis.[15]
Q2: What is a standard experimental protocol for evaluating this compound combination therapy in a murine model?
A2: A common protocol involves using BALB/c or C3HeB/FeJ mice infected via aerosol with M. tuberculosis H37Rv.[12][13]
-
Infection: Low-dose aerosol infection to establish a consistent bacterial load in the lungs.
-
Treatment Initiation: Typically starts 2-4 weeks post-infection.
-
Drug Administration: Drugs are administered by oral gavage. Common dosages in mice are: this compound (20 mg/kg), Bedaquiline (25 mg/kg), and Pyrazinamide (150 mg/kg).[4]
-
Efficacy Assessment: At various time points (e.g., 2, 4, and 8 weeks), cohorts of mice are euthanized, and lungs and spleens are homogenized to determine bacterial burden by plating serial dilutions and counting colony-forming units (CFU).[15]
-
Relapse Study: To assess sterilizing activity, treatment is discontinued after a set period (e.g., 8 weeks), and mice are observed for a further 12 weeks before CFU enumeration to check for disease recurrence.[15]
Q3: Are there known drug-drug interactions I should be aware of?
A3: Yes, this compound is a moderate inhibitor of the CYP3A4 enzyme. This is significant when co-administered with bedaquiline, which is a substrate of CYP3A4. This interaction reduces the formation of N-desmethyl-bedaquiline (M2), a metabolite of bedaquiline that is associated with toxicity, including QT prolongation.[11] This can be a beneficial interaction, but it's crucial to be aware of the altered metabolic profile.[11]
Part 2: Hypothetical T-cell Bispecific Antibody (hBsAb) Combination Therapy
This section provides a technical support guide for researchers working with a hypothetical T-cell bispecific antibody (hBsAb) in combination therapies, addressing common challenges in the field.
Troubleshooting Guide: Preclinical hBsAb Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro cytotoxicity despite target engagement. | 1. T-cell exhaustion or anergy.[16]2. Low target antigen expression on tumor cells.3. Suboptimal effector-to-target (E:T) ratio. | 1. Co-culture with checkpoint inhibitors (e.g., anti-PD-1) to counteract T-cell exhaustion.[16]2. Quantify target antigen density on tumor cells via flow cytometry. Consider using cell lines with higher expression for initial validation.3. Titrate the E:T ratio (e.g., from 1:1 to 10:1) to determine the optimal condition for cytotoxicity.[17] |
| High background T-cell activation in control groups. | 1. Contamination in cell cultures (e.g., endotoxin).2. Non-specific binding of the hBsAb.3. T-cells are overly activated from the isolation/expansion process. | 1. Ensure all reagents are sterile and endotoxin-free.2. Include an isotype control or a non-targeting hBsAb to assess non-specific activation.3. Allow T-cells to rest for 24 hours after thawing/expansion before starting the assay. |
| Inconsistent results in in vivo animal models. | 1. Poor tumor cell engraftment or variable growth.2. Insufficient human T-cell engraftment or persistence in immunodeficient mice.3. Immunosuppressive tumor microenvironment (TME).[18] | 1. Optimize tumor cell implantation (e.g., site, cell number) and monitor tumor growth before starting treatment.2. Use human peripheral blood mononuclear cells (PBMCs) from healthy donors. Consider using more advanced humanized mouse models.3. Combine hBsAb therapy with agents that modulate the TME, such as checkpoint inhibitors or drugs targeting myeloid-derived suppressor cells (MDSCs).[18] |
| Development of therapeutic resistance. | 1. Loss or downregulation of the target antigen on tumor cells.[18][19]2. Upregulation of inhibitory checkpoints (e.g., PD-L1) on tumor cells.[16]3. T-cell exhaustion.[20] | 1. Analyze post-treatment tumor samples for antigen expression. Consider dual-targeting bispecifics or combination with therapies targeting a different antigen.[19]2. Combine with checkpoint blockade (e.g., anti-PD-1/PD-L1 antibodies).[16]3. Investigate strategies to rejuvenate T-cells, such as intermittent dosing or combination with co-stimulatory molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a T-cell bispecific antibody?
A1: A T-cell bispecific antibody is an engineered protein that can simultaneously bind to a tumor-associated antigen on a cancer cell and a surface protein on a T-cell, most commonly CD3.[16] This forms an immunological synapse, redirecting the T-cell to kill the cancer cell, a process that is independent of the T-cell's natural receptor specificity.[16]
Q2: What is a standard protocol for an in vitro T-cell redirected cytotoxicity assay?
A2: This assay quantifies the ability of an hBsAb to induce T-cell-mediated killing of tumor cells.
-
Cell Preparation:
-
Target Cells: Culture tumor cells expressing the antigen of interest. Label them with a viability dye or a release agent (e.g., Calcein-AM, Chromium-51).
-
Effector Cells: Isolate human T-cells from healthy donor PBMCs.
-
-
Co-culture Setup:
-
Plate target cells at a fixed density.
-
Add effector cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Add the hBsAb in a serial dilution. Include no-antibody and isotype controls.
-
-
Incubation: Incubate the co-culture for 24-72 hours.
-
Data Acquisition:
-
Measure cell lysis using a plate reader (for fluorescence/luminescence) or flow cytometry (to quantify dead target cells).
-
Collect supernatants to measure cytokine release (e.g., IFN-γ, IL-2) by ELISA or CBA.
-
-
Analysis: Calculate the percentage of specific lysis for each hBsAb concentration and determine the EC50 value.
Q3: How can I investigate the signaling pathways activated by my hBsAb?
A3: Investigating signaling pathways is crucial to confirm the mechanism of action.
-
Phospho-flow Cytometry: This is a powerful technique to measure the phosphorylation status of key signaling proteins within T-cells after hBsAb engagement.
-
Co-culture target cells, T-cells, and your hBsAb for short time points (e.g., 5, 15, 30 minutes).
-
Fix and permeabilize the cells.
-
Stain with fluorescently-labeled antibodies against phosphorylated proteins in the T-cell activation cascade, such as pCD3ζ, pZAP70, pSLP-76, and pErk.[21][22]
-
Analyze by flow cytometry, gating on the T-cell population.
-
-
Western Blotting: For a broader view of protein expression and phosphorylation, you can lyse the T-cell population after stimulation and perform Western blots for key signaling molecules.
Visualizations
Caption: Simplified signaling pathway for hBsAb-mediated T-cell activation.
Caption: Preclinical experimental workflow for hBsAb evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse effects of bedaquiline in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Coadministration of bedaquiline and pyrifazimine reduce exposure to toxic metabolite N-desmethyl bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination therapies for the optimisation of Bispecific T-cell Engagers in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. mdpi.com [mdpi.com]
- 20. ashpublications.org [ashpublications.org]
- 21. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 22. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy and Mechanisms of TBI-166 and Bedaquiline in Tuberculosis Treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of TBI-166 and bedaquiline, two potent antimycobacterial agents, with a focus on their efficacy in combination regimens against Mycobacterium tuberculosis. The information presented is collated from preclinical studies and is intended to inform further research and development in the field of tuberculosis therapeutics.
Overview and Mechanism of Action
Bedaquiline, a diarylquinoline, is a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB). Its primary mechanism of action involves the inhibition of the proton pump of mycobacterial ATP synthase subunit c, leading to a depletion of the cell's energy supply.[1][2] this compound is a next-generation riminophenazine analog of clofazimine, developed to offer a better safety profile, particularly with reduced skin discoloration.[3] While its exact mechanism is not fully elucidated, it is understood to act as a prodrug. Following reduction by NADH dehydrogenase (NDH-2), this compound is reoxidized by oxygen, leading to the generation of reactive oxygen species (ROS) that are toxic to the bacteria.[1] Furthermore, this compound is believed to inhibit key pathways in oxidative phosphorylation and ATP synthesis.[1]
The combination of this compound and bedaquiline has been shown to have synergistic effects. This is attributed to their complementary disruption of M. tuberculosis's energy metabolism, with bedaquiline directly inhibiting ATP synthase and this compound both inducing ROS production and inhibiting oxidative phosphorylation.[1] This dual assault on the bacterium's energy production pathways likely contributes to the enhanced bactericidal activity observed in combination regimens.
In Vitro Potency
Head-to-head comparisons of the minimum inhibitory concentrations (MICs) of this compound and bedaquiline against M. tuberculosis H37Rv have been conducted. The data indicates that both compounds are highly potent, with MIC values in the low microgram per milliliter range.
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound | 0.06 |
| Bedaquiline | 0.04 |
Table 1: In Vitro Potency of this compound and Bedaquiline. Data from a microplate alamarBlue assay (MABA) demonstrating the MIC values of each compound against the reference strain M. tuberculosis H37Rv.[4]
In Vivo Efficacy: A Murine Model Comparison
A key preclinical study evaluated the efficacy of a three-drug regimen containing this compound, bedaquiline, and pyrazinamide (this compound+BDQ+PZA) and compared it to the established BPaL regimen (Bedaquiline+Pretomanid+Linezolid) in a BALB/c murine model of tuberculosis. The study assessed the bacterial burden in the lungs at various time points post-infection.
| Treatment Regimen | Mean Lung CFU (log10) at 2 Weeks | Mean Lung CFU (log10) at 4 Weeks | Mean Lung CFU (log10) at 8 Weeks |
| This compound + BDQ + PZA | ~0.5 | Culture Negative | Culture Negative |
| BPaL (BDQ + PMD + LZD) | ~1.5 | 1.51 | Culture Negative |
Table 2: Comparative Efficacy of this compound and Bedaquiline-Containing Regimens in a Murine Model. The data shows the mean colony-forming unit (CFU) counts in the lungs of BALB/c mice infected with M. tuberculosis H37Rv. The this compound-containing regimen demonstrated a more rapid reduction in bacterial load compared to the BPaL regimen.[1][5]
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MICs of this compound and bedaquiline against M. tuberculosis H37Rv were determined using the microplate alamarBlue assay (MABA). This method involves exposing the bacterial strain to serial dilutions of the drugs in a 96-well plate format. The growth of the bacteria is assessed by the addition of alamarBlue, a redox indicator that changes color in the presence of metabolic activity. The MIC is defined as the lowest concentration of the drug that prevents a color change, indicating inhibition of bacterial growth.[4]
Murine Model of Tuberculosis and Efficacy Assessment
The in vivo efficacy of the drug regimens was evaluated in a BALB/c mouse model of chronic tuberculosis.
-
Infection: Female BALB/c mice (6-8 weeks old) were infected via aerosol exposure to M. tuberculosis H37Rv to achieve a lung implantation of approximately 100-200 bacilli.
-
Treatment: Treatment was initiated four weeks post-infection. The drugs were administered orally, five days a week, at the following doses: this compound (20 mg/kg), bedaquiline (25 mg/kg), pyrazinamide (150 mg/kg), pretomanid (100 mg/kg), and linezolid (100 mg/kg).
-
Efficacy Assessment: At specified time points (2, 4, and 8 weeks), cohorts of mice from each treatment group were euthanized. The lungs were aseptically removed, homogenized, and serial dilutions of the homogenates were plated on 7H11 agar plates. The plates were incubated at 37°C for 4 weeks, after which the colony-forming units (CFU) were counted to determine the bacterial load in the lungs.[1][5]
Visualizing the Mechanisms and Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
TBI-166: A Novel Riminophenazine Analog Challenging the Standard of Care in Tuberculosis Treatment
For Immediate Release
In the global fight against tuberculosis (TB), a formidable infectious disease, the quest for shorter, safer, and more effective treatment regimens is paramount. TBI-166, a novel riminophenazine analog, is emerging as a promising candidate with the potential to significantly improve TB therapy. This comprehensive guide provides a detailed comparison of this compound with the standard first-line TB treatment, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a derivative of clofazimine, is currently in clinical development and has demonstrated potent antituberculosis activity in preclinical studies.[1][2] It is being investigated as a component of combination therapies to shorten treatment duration and combat drug-resistant TB strains.[3][4] The standard first-line treatment for drug-susceptible TB is a multi-drug regimen consisting of isoniazid (H), rifampicin (R), pyrazinamide (Z), and ethambutol (E), typically administered over six months.[5][6][7]
In Vitro Efficacy: A Potent Adversary to Mycobacterium tuberculosis
This compound has shown superior in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis compared to its parent compound, clofazimine. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency.
| Compound | M. tuberculosis Strain | MIC Range (μg/mL) |
| This compound | H37Rv (drug-sensitive) | 0.063[1] |
| Drug-sensitive clinical isolates | <0.005 - 0.15[1] | |
| Drug-resistant clinical isolates | 0.01 - 0.2[1] | |
| Clofazimine | H37Rv (drug-sensitive) | 4-fold higher than this compound[1] |
| Drug-sensitive clinical isolates | 0.026 - 0.633[1] | |
| Drug-resistant clinical isolates | 0.075 - 0.844[1] | |
| Isoniazid | H37Rv (drug-sensitive) | 0.05[3] |
| Rifampicin | H37Rv (drug-sensitive) | 0.05[3] |
In Vivo Performance: Promising Results in Murine Models
Preclinical studies in mouse models of TB have demonstrated the significant in vivo efficacy of this compound, both as a monotherapy and as part of combination regimens. These studies are crucial for evaluating a drug's potential for clinical success.
Acute Infection Model
In an acute infection model in BALB/c mice, this compound exhibited dose-dependent bactericidal activity.
| Treatment (dose in mg/kg) | Mean log10 CFU Reduction in Lungs (vs. untreated control) after 20 days |
| This compound (10-80) | 2.2 - 4.2[1] |
| Rifampicin | Lower than this compound treated groups[1] |
Chronic Infection Model
In a chronic infection model, this compound demonstrated time-dependent killing of M. tuberculosis.
| Treatment (dose in mg/kg) | Mean log10 CFU Reduction in Lungs (vs. untreated control) |
| After 4 weeks | |
| This compound (10-80) | 1.7 - 2.2[1] |
| Clofazimine (20) | No significant difference compared to this compound[1] |
Combination Therapy in Murine Models
When combined with other anti-TB drugs, this compound has shown the potential to be part of highly effective, shorter treatment regimens. In a C3HeB/FeJ murine model, a combination of this compound, bedaquiline (BDQ), and pyrazinamide (PZA) led to culture-negative lungs at 4 weeks, with no relapses after 8 weeks of treatment.[4] This performance was superior to the standard first-line HRZ (isoniazid, rifampin, pyrazinamide) regimen.[4]
| Treatment Regimen | Mouse Model | Outcome |
| This compound + BDQ + PZA | C3HeB/FeJ | Lungs culture-negative at 4 weeks; no relapses at 8 weeks[4][8] |
| BALB/c | Similar or stronger bactericidal and sterilizing activity compared to BPaL (bedaquiline, pretomanid, and linezolid) regimen[4] | |
| HRZ (Isoniazid + Rifampicin + Pyrazinamide) | C3HeB/FeJ | Less effective than this compound + BDQ + PZA[4] |
Mechanisms of Action: A Tale of Two Strategies
The mechanisms by which this compound and the standard first-line drugs combat M. tuberculosis are fundamentally different, offering potential for synergistic effects in combination therapies.
This compound: Targeting the Respiratory Chain
As a riminophenazine, the mechanism of action of this compound is believed to be analogous to that of clofazimine. It is thought to act as a prodrug that is reduced by the mycobacterial electron transport chain, specifically by NADH dehydrogenase (NDH-2).[9][10] This process generates reactive oxygen species (ROS), which are toxic to the bacteria.[9][10]
Caption: Proposed mechanism of action of this compound.
Standard First-Line Drugs: A Multi-pronged Attack
The standard first-line regimen employs a combination of drugs that target different essential pathways in M. tuberculosis.
Caption: Mechanisms of action of standard first-line TB drugs.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
In Vitro Susceptibility Testing
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure: M. tuberculosis H37Ra is cultured to a mid-log phase. A suspension of the bacteria is added to each well of a 96-well microplate. The test compounds are then added at various concentrations. The plates are incubated at 37°C for a specified period (e.g., 6 days). A 10% solution of Alamar Blue is then added to each well. The anti-mycobacterial effect is determined by a color change, which indicates bacterial viability. The MIC is defined as the lowest concentration of the drug that prevents this color change.[11]
Caption: Workflow for Microplate Alamar Blue Assay (MABA).
Murine Model of Tuberculosis Infection
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.[1][12]
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic infection.[1]
-
Treatment: Treatment with the test compounds or standard drugs is initiated several weeks post-infection. Drugs are typically administered orally once daily.[3][12]
-
Evaluation: At various time points (e.g., 4 and 8 weeks), mice are euthanized, and their lungs and spleens are homogenized. The bacterial load is determined by plating serial dilutions of the homogenates on nutrient agar and counting the colony-forming units (CFUs) after incubation.[1][8]
Caption: General workflow for a murine model of TB infection.
Conclusion
The available preclinical data strongly suggest that this compound is a potent anti-tuberculosis agent with a favorable profile compared to existing drugs, including its parent compound, clofazimine. Its superior in vitro activity and promising in vivo efficacy, particularly in combination regimens, position it as a valuable candidate for further clinical development. The distinct mechanism of action of this compound also offers the potential for synergistic activity with current and novel anti-TB drugs. As this compound progresses through clinical trials, it holds the promise of contributing to shorter, more effective, and better-tolerated treatment regimens for tuberculosis, a critical need in global public health.
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuberculosis (TB) Treatment & Management: Approach Considerations, Treatment During Pregnancy, Treatment in Children [emedicine.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. Standard treatment regimens - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
TBI-166 vs. Other Riminophenazines: A Head-to-Head Comparison for Tuberculosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel riminophenazine TBI-166 with the established anti-tuberculosis agent clofazimine. This analysis is based on available preclinical data and highlights key differences in efficacy, safety, and physicochemical properties.
The fight against tuberculosis (TB), particularly multidrug-resistant strains (MDR-TB), necessitates the development of novel therapeutics. Riminophenazines, a class of compounds with a long history in treating mycobacterial infections, have re-emerged as a promising area of research. This compound, a new analog, has been developed to improve upon the therapeutic profile of clofazimine, the most well-known riminophenazine used in TB treatment. This guide synthesizes experimental data to offer a direct comparison, aiding researchers in their evaluation of next-generation anti-TB drug candidates.
At a Glance: this compound vs. Clofazimine
| Feature | This compound | Clofazimine (CFZ) | Key Advantage of this compound |
| In Vitro Potency (MIC) | Generally more potent | Less potent | Lower concentrations required to inhibit M. tuberculosis growth. |
| In Vivo Efficacy | Equivalent or superior | Effective | Demonstrates robust activity in animal models. |
| Skin Discoloration | Significantly less | Common and pronounced | Improved cosmetic side effect profile, potentially increasing patient adherence. |
| Lipophilicity (logP) | 4.52 | 5.34 | Lower lipophilicity may contribute to reduced skin accumulation.[1][2] |
| Plasma Half-life (mice) | ~41.25 - 45 hours | ~65 hours | Shorter half-life may lead to faster elimination.[1][2] |
| Tissue Accumulation | Higher | Lower | Despite higher accumulation, causes less pigmentation.[1][2] |
In Vitro Activity Against Mycobacterium tuberculosis
This compound consistently demonstrates superior or equivalent in vitro potency against both drug-sensitive and drug-resistant strains of M. tuberculosis when compared to clofazimine.
Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) |
| This compound | 0.063 |
| Clofazimine | >0.063 (reported as 4-fold higher than this compound)[1] |
Table 2: MIC Range Against Drug-Sensitive Clinical Isolates of M. tuberculosis
| Compound | MIC Range (μg/mL) |
| This compound | <0.005 - 0.15[1][3] |
| Clofazimine | 0.026 - 0.633[1][3] |
Table 3: MIC Range Against Drug-Resistant Clinical Isolates of M. tuberculosis
| Compound | MIC Range (μg/mL) |
| This compound | 0.01 - 0.2[1][3] |
| Clofazimine | 0.075 - 0.844[1][3] |
In Vivo Efficacy in Murine Models of Tuberculosis
In vivo studies in mouse models of both acute and chronic tuberculosis infection have been crucial in evaluating the therapeutic potential of this compound. These studies highlight its potent bactericidal activity.
Table 4: Bactericidal Activity in a Chronic Murine Infection Model (8 weeks of treatment)
| Treatment Group (dose in mg/kg) | Mean Lung CFU (log10) Reduction vs. Untreated |
| This compound (10) | Significant reduction |
| This compound (20) | Significant reduction |
| This compound (40) | Significant reduction |
| This compound (80) | Significant reduction |
| Clofazimine (20) | Significant reduction |
Note: While specific CFU reduction values vary across experiments, studies consistently show that this compound at various doses achieves a significant reduction in bacterial load, with activity comparable to or, in some cases, slightly lower at equivalent doses than clofazimine in the chronic model, but no statistically significant difference between 40 and 80 mg/kg of this compound and 20 mg/kg of clofazimine after 8 weeks.[1]
Mechanism of Action
The precise mechanism of action for riminophenazines is not fully elucidated but is believed to be multifactorial. The proposed mechanisms for both this compound and clofazimine involve:
-
Generation of Reactive Oxygen Species (ROS): The compounds undergo redox cycling, leading to the production of superoxide and hydrogen peroxide, which are toxic to mycobacteria.
-
Interference with DNA: Riminophenazines can bind to the guanine bases of bacterial DNA, inhibiting DNA replication and transcription.
-
Membrane Disruption: They may also target the bacterial cell membrane, affecting transport and energy production.
-
Efflux Pump Regulation: Resistance to clofazimine is often associated with mutations in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump. This compound has shown some activity against clofazimine-resistant strains with this mutation, suggesting it may be less affected by this resistance mechanism.[3]
Proposed Mechanism of Action and Resistance Pathway
Caption: Proposed mechanism of action and resistance for riminophenazines.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of this compound and clofazimine.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
Method: Microplate Alamar Blue Assay (MABA)
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
-
Drug Preparation: this compound and clofazimine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well containing the drug dilutions.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Reading: A mixture of Alamar Blue and Tween 80 is added to each well. After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Experimental Workflow for MIC Determination
Caption: Workflow for in vitro MIC determination using the MABA method.
In Vivo Murine Model of Tuberculosis Chemotherapy
Objective: To evaluate the efficacy of this compound and clofazimine in reducing the bacterial load in the lungs of infected mice.
Methods:
1. Acute Infection Model:
- Infection: Female BALB/c mice are infected intravenously with a high dose of M. tuberculosis H37Rv.
- Treatment: Treatment is initiated one day post-infection and continues for a specified period (e.g., 20 days). Drugs are administered by oral gavage.
- Evaluation: At the end of the treatment period, mice are euthanized, and their lungs are homogenized. The homogenates are serially diluted and plated on 7H11 agar. The number of colony-forming units (CFU) is counted after incubation.
2. Chronic Infection Model:
- Infection: Mice are infected via a low-dose aerosol exposure to M. tuberculosis H37Rv.
- Treatment: Treatment is initiated several weeks post-infection (e.g., 4 weeks) to allow for the establishment of a chronic infection. Treatment continues for an extended period (e.g., 8 weeks).
- Evaluation: Lungs are harvested at various time points during and after treatment to determine the CFU count as described above.
Experimental Workflow for Murine Tuberculosis Model
Caption: General workflow for in vivo efficacy testing in a murine model.
Comparison with Other Riminophenazines
Currently, the published scientific literature predominantly focuses on the head-to-head comparison of this compound with clofazimine. While over 500 riminophenazine analogs were synthesized and evaluated leading to the selection of this compound, detailed comparative data for this compound against other specific analogs besides clofazimine are not widely available in peer-reviewed publications.[1] The development of this compound arose from a systematic effort to optimize the riminophenazine scaffold for improved efficacy and reduced side effects, with clofazimine serving as the primary benchmark.[4]
Conclusion
This compound represents a promising next-generation riminophenazine for the treatment of tuberculosis. Preclinical data strongly suggest that it retains or exceeds the potent anti-mycobacterial activity of clofazimine while offering a significant advantage in terms of a reduced potential for skin discoloration. This improved safety profile, coupled with its robust efficacy, positions this compound as a valuable candidate for further clinical development. For researchers in the field, this compound offers a compelling alternative to clofazimine in the design of novel, shorter, and more patient-friendly TB treatment regimens. Further studies, including clinical trials, will be essential to fully elucidate its therapeutic potential in humans. This compound is currently in phase I and IIa clinical trials.[3][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Tuberculosis Treatment Regimens: TBI-166+BDQ+PZA vs. BPaL
For Immediate Release
This guide provides a detailed comparison of two emerging therapeutic regimens for tuberculosis (TB): the investigational combination of TBI-166, bedaquiline (BDQ), and pyrazinamide (PZA), and the recently approved BPaL regimen, consisting of bedaquiline (BDQ), pretomanid (Pa), and linezolid (L). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical efficacy, and available experimental data for both regimens.
Executive Summary
The global health challenge of drug-resistant tuberculosis necessitates the development of novel, shorter, and more effective treatment regimens. The BPaL regimen has been a significant advancement, demonstrating high efficacy in treating highly drug-resistant TB.[1][2][3] The this compound+BDQ+PZA regimen is a promising new combination in preclinical development, showing potential for potent bactericidal and sterilizing activity. This guide will delve into the available data for a direct comparison of their efficacy and underlying mechanisms.
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical and clinical studies of the this compound+BDQ+PZA and BPaL regimens.
Table 1: Preclinical Efficacy in Murine Models of Tuberculosis
| Parameter | This compound+BDQ+PZA | BPaL | Mouse Model | Study Duration | Source |
| Bacterial Burden (log10 CFU) in Lungs at 4 Weeks | Culture Negative | 1.51 | BALB/c | 8 Weeks | [4] |
| Bacterial Burden (log10 CFU) in Lungs at 8 Weeks | Culture Negative | Culture Negative | BALB/c | 8 Weeks | [4] |
| Relapse Rate after 8 Weeks of Treatment | 0% | Not Reported in this direct comparison | C3HeB/FeJ | 8 Weeks | [5] |
| Relapse Rate after 4 Weeks of Treatment | 21.43% | 69.23% | BALB/c | 4 Weeks | [6] |
| Relapse Rate after 8 Weeks of Treatment Followed by 12-week Observation | <13.33% | Not explicitly stated, but the this compound regimen group showed a significantly lower relapse rate. | BALB/c | 8 Weeks + 12 Weeks | [5][7] |
Table 2: Clinical Efficacy of the BPaL Regimen in Patients with Drug-Resistant TB
| Clinical Trial | Patient Population | Treatment Duration | Success Rate | Key Adverse Events | Source |
| Nix-TB | XDR-TB, treatment-intolerant/non-responsive MDR-TB | 6 months | 90% | Peripheral neuropathy (81%), Myelosuppression (48%) | [8] |
| ZeNix | XDR-TB, pre-XDR-TB, or failed/intolerant MDR-TB | 6 months | 89% (1200mg linezolid for 2 months), 91% (600mg linezolid for 6 months) | Reduced with lower linezolid dose: Peripheral neuropathy (13-24%), Myelosuppression (2-15%) | [2][8] |
| TB-PRACTECAL | MDR/RR-TB | 6 months | 89% (BPaLM) | Not specified in detail in the provided abstracts | [9] |
Experimental Protocols
Murine Model of Tuberculosis for Efficacy Testing
The preclinical data for the this compound+BDQ+PZA regimen was primarily generated using established murine models of tuberculosis. These experiments are crucial for evaluating the bactericidal and sterilizing activity of new drug combinations.
-
Animal Models: BALB/c and C3HeB/FeJ mice are commonly used strains. C3HeB/FeJ mice are known to develop caseous necrotic granulomas, which are more similar to human TB pathology.[5]
-
Infection: Mice are infected via aerosol exposure to Mycobacterium tuberculosis H37Rv to establish a pulmonary infection.[4]
-
Drug Administration: The drugs are administered orally via gavage, typically 5 days a week.[10] Dosages in the key comparative study were: this compound (20 mg/kg), BDQ (25 mg/kg), PZA (150 mg/kg), and for the BPaL arm, BDQ (25 mg/kg), Pretomanid (100 mg/kg), and Linezolid (100 mg/kg).[11]
-
Efficacy Assessment:
-
Bactericidal Activity: Assessed by measuring the reduction in colony-forming units (CFU) in the lungs and spleen at various time points during treatment.[4]
-
Sterilizing Activity: Determined by the proportion of mice with culture-negative lungs after a full course of treatment and the relapse rate after a follow-up period without treatment.[5][6]
-
Clinical Trials for the BPaL Regimen
The efficacy and safety of the BPaL regimen have been evaluated in several key clinical trials.
-
Nix-TB Trial: This was an open-label, single-arm study that enrolled patients with extensively drug-resistant TB (XDR-TB) or treatment-intolerant/non-responsive multidrug-resistant TB (MDR-TB).[3][12]
-
ZeNix Trial: A randomized, controlled trial designed to optimize the dose and duration of linezolid within the BPaL regimen to minimize toxicity while maintaining efficacy.[2]
-
TB-PRACTECAL Trial: An open-label, multi-arm, randomized, controlled phase II/III trial that evaluated 24-week regimens containing bedaquiline and pretomanid, including a BPaL with moxifloxacin (BPaLM) arm.[13]
Mechanism of Action and Signaling Pathways
The efficacy of these combination therapies stems from the synergistic or additive effects of their constituent drugs, which target different essential pathways in Mycobacterium tuberculosis.
Caption: Mechanisms of action for the this compound+BDQ+PZA and BPaL regimens against M. tuberculosis.
-
Bedaquiline (BDQ): A diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, leading to depletion of the cell's energy supply.[14][15]
-
Pretomanid (Pa): A nitroimidazole that, upon activation within the mycobacterium, inhibits mycolic acid synthesis and generates reactive nitrogen species, which are toxic to the bacteria.[14]
-
Linezolid (L): An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[14]
-
Pyrazinamide (PZA): A nicotinamide analog that is converted to its active form, pyrazinoic acid, in acidic environments. It is thought to disrupt membrane potential and interfere with energy production.[10]
-
This compound: A riminophenazine analog, with a mechanism of action that is not fully elucidated but is believed to be similar to clofazimine, which involves the generation of reactive oxygen species and interference with bacterial energy metabolism.[5][16] It is suggested to have synergistic effects with BDQ on inhibiting oxidative phosphorylation and ATP synthesis.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-TB drug regimen in a murine model.
Caption: A generalized workflow for preclinical evaluation of anti-tuberculosis drug regimens in mice.
Discussion and Future Directions
Preclinical evidence suggests that the this compound+BDQ+PZA regimen has potent bactericidal and sterilizing activity, comparable or even superior to the BPaL regimen in murine models.[5][7] Notably, the this compound containing regimen demonstrated a significantly lower relapse rate after a shorter treatment duration in one study.[6] This suggests its potential as a future short-course treatment for drug-resistant TB.
The BPaL regimen is a clinically validated, highly effective treatment for drug-resistant TB.[1][3] A key challenge with the BPaL regimen has been the toxicity associated with linezolid, particularly peripheral neuropathy and myelosuppression.[8] The ZeNix trial has shown that optimizing the dose of linezolid can mitigate these adverse events while maintaining high efficacy.[2][8]
It is important to note that the data for this compound+BDQ+PZA is currently limited to preclinical studies. This compound is in early-phase clinical trials, and further clinical data is required to establish its safety and efficacy in humans.[5] A direct head-to-head clinical comparison with the BPaL regimen would be necessary to definitively determine its place in the clinical management of tuberculosis.
Future research should focus on the continued clinical development of the this compound+BDQ+PZA regimen and the long-term follow-up of patients treated with the BPaL regimen to monitor for any late-emerging adverse events or relapse.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ZeNix trial shows lower dose of linezolid can be used for treating highly drug resistant tuberculosis | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 3. tballiance.org [tballiance.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tb-symposium.org [tb-symposium.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Bedaquiline-Pretomanid-Linezolid Regimens for Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 13. TB-PRACTECAL: study protocol for a randomised, controlled, open-label, phase II-III trial to evaluate the safety and efficacy of regimens containing bedaquiline and pretomanid for the treatment of adult patients with pulmonary multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tballiance.org [tballiance.org]
- 16. icap.columbia.edu [icap.columbia.edu]
TBI-166: A Comparative Analysis of Cross-Resistance with Other Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
TBI-166, a novel riminophenazine analogue, is a promising new candidate in the fight against tuberculosis (TB), demonstrating potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2] Developed as a successor to clofazimine (CFZ), this compound offers a superior safety profile, notably with reduced potential for the skin pigmentation commonly associated with clofazimine treatment.[1][3] This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other key anti-TB agents, supported by experimental data and detailed methodologies.
In Vitro Activity and Cross-Resistance Profile
This compound has demonstrated greater in vitro potency against M. tuberculosis than clofazimine. The minimum inhibitory concentration (MIC) of this compound against the replicating H37Rv strain is 0.063 µg/ml, which is four times lower than that of clofazimine.[1] Furthermore, against a panel of 28 drug-resistant clinical isolates, the MIC range for this compound was 0.01 to 0.2 µg/ml, compared to 0.075 to 0.844 µg/ml for clofazimine.[1]
A critical aspect of any new anti-TB drug is its cross-resistance profile with existing treatments. Studies have shown a lack of cross-resistance between this compound and several first- and second-line anti-TB drugs, including isoniazid (INH), rifampin (RIF), streptomycin (STR), ethambutol (EMB), and levofloxacin (LVX).[1] This suggests that this compound could be effective against multidrug-resistant (MDR) strains resistant to these agents.
However, partial cross-resistance has been observed between this compound, clofazimine, and bedaquiline (BDQ).[1] This is primarily linked to mutations in the rv0678 gene, which is a known mechanism of resistance to both clofazimine and bedaquiline.[1]
Quantitative Analysis of Cross-Resistance
The following table summarizes the MIC values of this compound, clofazimine, and bedaquiline against wild-type M. tuberculosis H37Rv and three distinct rv0678 mutant strains.
| Strain | Gene Mutation | Bedaquiline MIC (µg/ml) | Clofazimine MIC (µg/ml) | This compound MIC (µg/ml) |
| H37Rv (Wild-Type) | None | 0.03 | 0.25 | 0.063 |
| Mutant 1 | rv0678 | >1.0 | 2.5 | 0.25 |
| Mutant 2 | rv0678 | 0.25 | 2.5 | 0.125 |
| Mutant 3 | rv0678 | 0.25 | 2.5 | 0.25 |
Data sourced from Xu et al., 2019, Antimicrobial Agents and Chemotherapy.
The data indicates that while mutations in rv0678 lead to a significant increase in the MICs of bedaquiline and clofazimine, the increase in the MIC of this compound is less pronounced. On average, the fold change in the MIC of this compound against these rv0678 mutants was approximately 3-fold, compared to a 10-fold increase for clofazimine and an 8-fold increase for bedaquiline.[1] This suggests that this compound may still retain some activity against strains that have developed resistance to clofazimine and bedaquiline via this mechanism.
The following table presents the MIC ranges of this compound and Clofazimine against a variety of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.
| M. tuberculosis Strains | Number of Strains | This compound MIC Range (µg/ml) | Clofazimine MIC Range (µg/ml) |
| Drug-Sensitive | 16 | <0.005 - 0.15 | 0.026 - 0.633 |
| Resistant to INH, RIF, STR, EMB, LVX | 6 | 0.039 - 0.2 | 0.118 - 0.844 |
| Resistant to INH, RIF, STR, EMB | 5 | 0.01 - 0.2 | 0.15 - 0.3 |
| Resistant to INH, RIF, LVX, EMB | 4 | 0.019 - 0.05 | 0.095 - 0.486 |
| Resistant to INH, RIF, EMB | 3 | 0.013 - 0.098 | 0.075 - 0.3 |
| Resistant to RIF, STR, LVX, EMB | 2 | 0.1 - 0.164 | 0.15 - 0.544 |
Data sourced from Xu et al., 2019, Antimicrobial Agents and Chemotherapy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the Microplate Alamar Blue Assay (MABA). This method provides a colorimetric measurement of bacterial growth.
-
Preparation of Drug Plates: A 96-well microplate is prepared with serial dilutions of the test compounds (this compound, clofazimine, bedaquiline).
-
Inoculum Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Incubation: The prepared inoculum is added to each well of the drug plate. The plates are then incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the initial incubation, a freshly prepared solution of Alamar Blue and 20% sterile Tween 80 is added to each well.
-
Final Incubation and Reading: The plates are re-incubated at 37°C for 24 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
Generation of Resistant Mutants
In vitro resistant mutants, such as those with mutations in the rv0678 gene, can be generated through several methods:
-
Serial Passage: M. tuberculosis strains are cultured in the presence of sub-MIC concentrations of the selective drug (e.g., clofazimine or bedaquiline). The concentration is gradually increased in subsequent passages to select for resistant mutants.
-
Direct Selection: A large population of M. tuberculosis is plated on solid media (e.g., Middlebrook 7H11 agar) containing the drug at a concentration several times higher than the MIC. Colonies that grow are selected as resistant mutants.
-
Molecular Cloning: Specific mutations can be introduced into the rv0678 gene using techniques such as site-directed mutagenesis. The mutated gene is then introduced into a wild-type M. tuberculosis strain.
Visualizing Experimental Workflows and Resistance Mechanisms
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
TBI-166 Demonstrates Reduced Skin Discoloration Compared to Clofazimine: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data indicates that TBI-166, a novel riminophenazine analogue, exhibits a significantly improved safety profile regarding skin discoloration compared to the established anti-leprosy and anti-tuberculosis drug, clofazimine. This comparative guide synthesizes available experimental data for researchers, scientists, and drug development professionals, highlighting the potential of this compound as a therapeutic alternative with a reduced burden of this common side effect.
Executive Summary
Clofazimine is a potent antimicrobial agent whose clinical utility is often hampered by a high incidence of reddish-brown skin discoloration, a side effect that can lead to poor patient compliance.[1][2] this compound, a structural analogue of clofazimine, has been developed to retain the therapeutic efficacy of the parent compound while mitigating this adverse effect. Preclinical studies in mouse models have consistently shown that this compound results in visibly less skin and adipose tissue discoloration than clofazimine, even at higher tissue concentrations.[1][3] The reduced skin pigmentation associated with this compound is attributed to its distinct physicochemical properties, which likely alter its deposition and interaction with subcutaneous fat.
Comparative Physicochemical and Pharmacokinetic Properties
The differential skin discoloration potential between this compound and clofazimine can be partly attributed to their distinct physicochemical and pharmacokinetic profiles. This compound has a lower lipophilicity (logP) and a shorter plasma half-life compared to clofazimine, which may influence its distribution and retention in tissues.[1][3]
| Parameter | This compound | Clofazimine | Reference(s) |
| Lipophilicity (logP) | 4.52 | 5.34 | [1][3] |
| Plasma Half-life (t½) | ~41.25 hours | ~65.38 hours | [1][3] |
Preclinical Evidence of Reduced Skin Discoloration
While quantitative colorimetric data from comparative preclinical studies are not publicly available, qualitative visual evidence from animal models strongly supports the reduced skin discoloration potential of this compound.
In a key preclinical study, BALB/c mice were treated with either this compound or clofazimine. After 12 weeks of treatment, visual inspection of the subcutaneous adipose tissue revealed markedly less pigmentation in the this compound treated group compared to the clofazimine group.[3][4] This difference was apparent across various dosing regimens (once daily, three times weekly, and twice weekly).[3]
Notably, the reduced discoloration with this compound was observed despite its higher accumulation in fat and skin tissues compared to clofazimine at the same dose.[1] This suggests that the intrinsic properties of the this compound molecule, rather than simply lower tissue concentration, are responsible for the improved side effect profile.
Experimental Protocols
The following outlines a general methodology for the in vivo assessment of drug-induced skin discoloration in murine models, based on protocols described in the literature.
Objective: To visually assess and compare the extent of skin and subcutaneous adipose tissue discoloration induced by this compound and clofazimine in a mouse model.
Animal Model: BALB/c mice are commonly used for such studies.[3]
Drug Administration:
-
This compound and clofazimine are administered orally, typically mixed with the feed or via gavage.
-
Dosing can be daily or intermittent (e.g., three times or twice weekly) to mimic different therapeutic regimens.[3]
-
A control group receiving a vehicle-only diet is included for baseline comparison.
Study Duration: Treatment duration is typically several weeks (e.g., 4, 8, or 12 weeks) to allow for sufficient drug accumulation and the development of visible pigmentation.[1][3]
Assessment of Skin Discoloration:
-
Visual Observation: At specified time points, the skin of the mice, particularly in hairless areas like the ears, is visually inspected for any signs of discoloration.[1]
-
Subcutaneous Adipose Tissue Examination: Following euthanasia, the skin is dissected to expose the subcutaneous adipose tissue. The color of the fat is then visually compared between the different treatment groups and the control group.[3][4]
-
Photographic Documentation: High-resolution photographs of the exposed subcutaneous fat are taken under standardized lighting conditions to provide a qualitative record of the discoloration.[3][4]
Tissue Drug Concentration Analysis:
-
Samples of skin, fat, and other organs are collected to measure the concentration of this compound and clofazimine using methods such as liquid chromatography-mass spectrometry (LC-MS).[3] This allows for the correlation of tissue drug levels with the observed degree of discoloration.
Mechanism of Riminophenazine-Induced Skin Discoloration
The skin discoloration caused by clofazimine is not primarily due to an increase in melanin production but rather the deposition of the drug itself in the subcutaneous fat.[5][6] Clofazimine is a reddish, lipophilic molecule. The free base form of the circulating drug partitions into the lipid-rich environment of the subcutaneous fat.[5][6] This accumulation of the colored compound within the fat tissue is what leads to the visible change in skin tone.
The following diagram illustrates the proposed workflow for the experimental evaluation of drug-induced skin discoloration.
Caption: Experimental workflow for evaluating skin discoloration.
The following diagram illustrates the proposed mechanism of riminophenazine-induced skin discoloration.
Caption: Mechanism of riminophenazine skin discoloration.
Conclusion
The available preclinical evidence strongly suggests that this compound offers a significant advantage over clofazimine by causing substantially less skin discoloration. This improved safety profile, coupled with its potent antimicrobial activity, positions this compound as a promising candidate for further clinical development in the treatment of tuberculosis and other mycobacterial infections. Further studies employing quantitative methods to assess skin color changes are warranted to precisely delineate the comparative effects of these two compounds.
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Physicochemical Basis of Clofazimine-Induced Skin Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Physicochemical Basis of Clofazimine-Induced Skin Pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
TBI-166 Based Regimens Demonstrate Potent Sterilizing Activity Against Tuberculosis in Preclinical Models
For Immediate Release
New preclinical research indicates that tuberculosis (TB) treatment regimens containing the novel riminophenazine agent, TBI-166, exhibit strong sterilizing activity, suggesting the potential for more effective and possibly shorter treatment durations for drug-resistant TB. Studies in murine models have shown that combinations of this compound with existing and new anti-TB drugs can achieve high rates of bacterial clearance and prevent relapse at levels comparable or superior to current standard and novel therapies.
This compound, a derivative of clofazimine, has been developed to retain the potent antimycobacterial effects of its parent compound while mitigating the skin discoloration often associated with clofazimine treatment.[1][2] Recent in vivo studies have focused on evaluating the bactericidal and sterilizing efficacy of this compound in combination with other anti-TB agents, such as bedaquiline (BDQ), pyrazinamide (PZA), and linezolid (LZD).
Comparative Efficacy in Murine Models
Key preclinical studies have benchmarked this compound containing regimens against the standard first-line TB treatment (a combination of isoniazid, rifampin, and pyrazinamide, often abbreviated as HRZ) and the novel BPaL regimen (bedaquiline, pretomanid, and linezolid). These studies, utilizing established BALB/c and C3HeB/FeJ murine TB models, which mimic different aspects of human TB pathology, have provided crucial insights into the potential of this compound.
One pivotal study compared a three-drug regimen of this compound, bedaquiline, and pyrazinamide (this compound+BDQ+PZA) with both the standard HRZ regimen and the BPaL regimen.[3] The findings from this research demonstrated the potent bactericidal and sterilizing activity of the this compound+BDQ+PZA combination.
Bactericidal Activity:
In the C3HeB/FeJ mouse model, which develops human-like caseous necrotic granulomas, the this compound+BDQ+PZA regimen rendered the lungs of infected mice culture-negative after just 4 weeks of treatment.[3] This rapid clearance of Mycobacterium tuberculosis highlights the potent early bactericidal activity of the regimen.
Sterilizing Activity (Relapse Rates):
A critical measure of a TB regimen's effectiveness is its ability to prevent disease relapse after treatment cessation. In the same C3HeB/FeJ model, no relapses were observed after 8 weeks of treatment with the this compound+BDQ+PZA regimen.[3] In contrast, a comparator regimen of this compound+BDQ+LZD showed a 60% relapse rate, indicating the superior sterilizing activity of the pyrazinamide-containing combination.[1] Furthermore, when compared to the BPaL regimen in BALB/c mice, the this compound+BDQ+PZA regimen demonstrated similar or stronger sterilizing activity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound based regimens.
Table 1: Bactericidal Activity of this compound Regimens and Comparators in Murine Models
| Regimen | Mouse Model | Treatment Duration | Mean Lung CFU Count (log10) | Reference |
| This compound+BDQ+PZA | C3HeB/FeJ | 4 weeks | Culture Negative | [3] |
| This compound+BDQ+LZD | C3HeB/FeJ | 4 weeks | Culture Negative | [1] |
| HRZ | C3HeB/FeJ | 8 weeks | 40% relapse rate | [] |
| BPaL | BALB/c | 8 weeks | Culture Negative | [1] |
| This compound+BDQ+PZA | BALB/c | 2 weeks | ~1 log10 CFU reduction vs BPaL | [1] |
Table 2: Sterilizing Activity of this compound Regimens and Comparators in Murine Models (Relapse Rates)
| Regimen | Mouse Model | Treatment Duration | Post-Treatment Follow-up | Relapse Rate | Reference |
| This compound+BDQ+PZA | C3HeB/FeJ | 8 weeks | Not specified | 0% | [3] |
| This compound+BDQ+LZD | C3HeB/FeJ | 8 weeks | Not specified | 60% | [1] |
| HRZ | C3HeB/FeJ | 8 weeks | 12 weeks | 40% | [] |
| This compound+BDQ+PZA | BALB/c | 8 weeks | Not specified | <13.33% | [3] |
| BPaL | BALB/c | 4 weeks | 12 weeks | 69.23% | [5] |
| This compound+BDQ+PZA | BALB/c | 4 weeks | 12 weeks | 21.43% | [5] |
Experimental Protocols
The evaluation of the sterilizing activity of these regimens was conducted using well-established murine models of tuberculosis.
Aerosol Infection: BALB/c and C3HeB/FeJ mice were infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection in the lungs.
Treatment Administration: Following a pre-treatment period to allow for the establishment of infection, mice were treated with the respective drug regimens. Drugs were typically administered orally, five to seven days a week, for durations ranging from 4 to 12 weeks. The dosages used in these preclinical studies were as follows: this compound (20 mg/kg), bedaquiline (25 mg/kg), pyrazinamide (150 mg/kg), and linezolid (100 mg/kg).[1]
Assessment of Bactericidal Activity: At various time points during the treatment period, cohorts of mice were euthanized, and their lungs and spleens were harvested. The organs were homogenized, and serial dilutions were plated on nutrient agar to determine the number of viable bacteria, expressed as colony-forming units (CFU).
Assessment of Sterilizing Activity (Relapse): To assess the sterilizing activity of the regimens, treatment was discontinued after a defined period (e.g., 4, 8, or 12 weeks). The mice were then held for a further period (typically 12 weeks) without treatment. At the end of this follow-up period, the mice were euthanized, and their lungs were cultured to determine the proportion of animals in which the infection had relapsed.
Visualizing Experimental Design and Drug Mechanisms
To further elucidate the experimental process and the mechanisms of action of the drugs involved, the following diagrams are provided.
Conclusion
The preclinical data strongly support the continued investigation of this compound as a core component of novel, shortened-course regimens for the treatment of tuberculosis, including drug-resistant strains. The potent sterilizing activity observed with the this compound+BDQ+PZA combination in murine models is particularly promising and warrants further evaluation in clinical trials to determine its safety and efficacy in humans. These findings represent a significant step forward in the development of next-generation TB therapies.
References
- 1. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
TBI-166 Combination Therapy Demonstrates Superior Efficacy Over Monotherapy in Preclinical Tuberculosis Models
For Immediate Release
Beijing, China – November 20, 2025 – Preclinical research indicates that the novel anti-tuberculosis candidate, TBI-166, exhibits significantly greater efficacy when used in combination with other antitubercular agents compared to its use as a monotherapy in murine models of tuberculosis (TB). These findings position this compound as a promising component of future multi-drug regimens for treating both drug-sensitive and drug-resistant TB.
This compound, a riminophenazine analog, has been developed to improve upon the efficacy and safety profile of clofazimine, a current anti-TB drug. A key advantage of this compound is its reduced potential for skin discoloration, a common side effect of clofazimine.[1][2][3] Preclinical studies have consistently demonstrated the potent bactericidal and sterilizing activity of this compound-containing combination regimens.
Superior Efficacy of Combination Therapy
In preclinical studies using mouse models of TB, combination therapies including this compound have shown a marked improvement in reducing the bacterial load in the lungs compared to this compound alone. For instance, a regimen of this compound combined with bedaquiline (BDQ) and pyrazinamide (PZA) resulted in the lungs of mice being culture-negative after just four weeks of treatment, with no relapses observed after eight weeks.[4] This performance surpassed that of both the standard first-line TB regimen (isoniazid, rifampin, and pyrazinamide) and other this compound-containing combinations.[4]
Another effective combination, this compound with bedaquiline and linezolid (LZD), also demonstrated potent bactericidal and sterilizing activity, proving more effective than the standard first-line regimen in murine models.[4] The addition of this compound to bedaquiline treatment significantly enhanced its bactericidal activity, leading to a greater reduction in lung CFU counts compared to bedaquiline monotherapy.[2]
This compound Monotherapy Performance
As a monotherapy, this compound has shown dose-dependent antituberculosis activity.[1] In an acute infection model, this compound at doses ranging from 10 to 80 mg/kg resulted in a 2.2- to 4.2-log unit reduction in lung CFU counts compared to untreated controls.[1] In a chronic infection model, this compound also demonstrated significant bactericidal activity compared to untreated mice.[1] However, the efficacy of this compound monotherapy is surpassed by that of combination regimens, highlighting the importance of a multi-drug approach in TB treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of this compound monotherapy and combination therapies.
Table 1: Efficacy of this compound Monotherapy in a Murine Model of Acute TB Infection
| Treatment Group | Dose (mg/kg) | Mean Lung Bacterial Burden (log10 CFU ± SD) | Log10 CFU Reduction vs. Untreated |
| Untreated Control | - | 7.00 ± 0.17 | - |
| This compound | 10 | 4.8 (approx.) | 2.2 |
| This compound | 20 | 4.0 (approx.) | 3.0 |
| This compound | 40 | 3.2 (approx.) | 3.8 |
| This compound | 80 | 2.8 (approx.) | 4.2 |
| Data from a 20-day treatment period in an acute murine TB infection model. Initial bacterial burden was 2.97 ± 0.17 log10 CFU.[1] |
Table 2: Comparison of this compound Monotherapy and Combination Therapy in a Murine Model of Chronic TB Infection (4 Weeks Treatment)
| Treatment Group | Mean Lung Bacterial Burden (log10 CFU) | Log10 CFU Reduction vs. Untreated |
| Untreated Control | 5.08 | - |
| This compound (20 mg/kg) | 3.06 | 2.02 |
| Bedaquiline (BDQ) (25 mg/kg) | 3.58 | 1.50 |
| Pyrazinamide (PZA) (150 mg/kg) | 3.23 | 1.85 |
| This compound + BDQ | Undetectable | >5.08 |
| This compound + PZA | Undetectable | >5.08 |
| This compound + BDQ + Linezolid (LZD) | Undetectable | >5.08 |
| Data from a 4-week treatment period in a BALB/c mouse model of chronic TB infection.[2] |
Experimental Protocols
The preclinical efficacy of this compound was evaluated using established murine models of tuberculosis.
Murine Tuberculosis Model
-
Animal Model: Female BALB/c or C3HeB/FeJ mice were used.[5][6]
-
Infection: Mice were infected with Mycobacterium tuberculosis H37Rv via a low-dose aerosol route using an inhalation exposure system. The target inoculum was typically 50-100 CFU per mouse.[5][7][8]
-
Drug Administration: this compound and other drugs were administered orally by gavage, typically 5 days a week.[2][5]
-
Efficacy Assessment: The primary endpoint was the bacterial load in the lungs, determined by counting colony-forming units (CFU) from lung homogenates plated on 7H11 agar.[5][9]
References
- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of TBI-166: A Guide for Laboratory Professionals
Storage and Handling of TBI-166
Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions based on available product information.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple chemical supplier specifications.
When handling this compound, standard laboratory practices for potent compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Procedural Framework for this compound Disposal
In the absence of explicit disposal instructions for this compound, a risk-based approach guided by institutional and regulatory standards is imperative. The following step-by-step process outlines the necessary actions for the safe and compliant disposal of this compound waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. If an SDS for this compound was provided by the manufacturer, it should be the first point of reference. The SDS will contain a dedicated section on disposal considerations, outlining the appropriate methods and any specific regulatory requirements.
-
Contact the Environmental Health and Safety (EHS) Office: Your institution's EHS department is a critical resource for guidance on hazardous waste disposal. They are equipped to provide specific instructions based on the chemical properties of this compound and are knowledgeable about local, state, and federal regulations. The EHS office will provide the correct waste containers and labels.
-
Waste Segregation and Collection: this compound waste should be segregated from other laboratory waste streams. This includes contaminated labware (e.g., pipette tips, vials), unused solutions, and contaminated PPE. Use designated, properly labeled hazardous waste containers provided by your EHS office.
-
Labeling and Documentation: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration, and any other required hazard information. Maintain accurate records of the waste generated, including quantities and dates of accumulation.
-
Waste Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a spill.
-
Scheduled Waste Pickup: Arrange for the collection of the this compound waste by the EHS office or a licensed hazardous waste disposal contractor according to your institution's procedures.
General Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of a research chemical like this compound, emphasizing the critical decision points and responsible parties.
By adhering to this structured approach, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
